Product packaging for 1-(2-Chlorophenyl)-2-phenylethanone(Cat. No.:CAS No. 72867-72-2)

1-(2-Chlorophenyl)-2-phenylethanone

Cat. No.: B1354644
CAS No.: 72867-72-2
M. Wt: 230.69 g/mol
InChI Key: PYTHIEVNGSYRFO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-phenylethanone ( 72867-72-2) is a high-purity α-aryl ketone of significant value in organic synthesis and medicinal chemistry research. With the molecular formula C 14 H 11 ClO and a molecular weight of 230.69 g/mol , this compound serves as a versatile and fundamental synthetic building block. Its structure, featuring a reactive carbonyl group, an α-methylene bridge, and a chlorinated aryl ring, allows for diverse chemical modifications . Researchers utilize this ketone as a key precursor in the synthesis of various biologically active heterocycles, including pyrrol-3-ones and indazol-3-ones, which are prominent scaffolds in drug discovery for their anti-inflammatory and anti-tumor potential . A prominent application is its role as a crucial synthetic intermediate in multi-step pathways for active pharmaceutical ingredients (APIs), such as the anti-seizure medication Cenobamate . Classical synthetic routes to this and related α-aryl ketones often involve Friedel-Crafts acylation, a fundamental electrophilic aromatic substitution reaction . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as this compound may cause skin, eye, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO B1354644 1-(2-Chlorophenyl)-2-phenylethanone CAS No. 72867-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTHIEVNGSYRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506990
Record name 1-(2-Chlorophenyl)-2-phenylethan-1-one
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72867-72-2
Record name 1-(2-Chlorophenyl)-2-phenylethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chlorophenyl)-2-phenylethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chlorophenyl)-2-phenylethanone, a ketone derivative of significant interest in medicinal chemistry and drug development. The document details a highly efficient microwave-assisted Friedel-Crafts acylation method, offering a direct and high-yield route to this target molecule.

Introduction

This compound, also known as 2'-chloro-2-phenylacetophenone, is a valuable intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a chlorinated phenyl ring and a benzyl group attached to a carbonyl function, makes it a versatile building block for the development of novel therapeutic agents. Traditional synthetic routes to such diaryl ketones can be cumbersome, often requiring multiple steps and harsh reaction conditions. This guide focuses on a modern, efficient, and high-purity synthesis utilizing microwave-assisted organic synthesis (MAOS).

Recommended Synthetic Pathway: Microwave-Assisted Friedel-Crafts Acylation

The recommended and most efficient pathway for the synthesis of this compound is the Friedel-Crafts acylation of an aromatic substrate with 2-(2-chlorophenyl)acetic acid. This reaction is effectively catalyzed by iron(III) chloride (FeCl₃) and significantly accelerated by microwave irradiation, leading to high yields and purity of the final product.[1] The use of FeCl₃ is particularly advantageous as it is less expensive and less toxic compared to aluminum chloride (AlCl₃), and often results in a cleaner reaction profile, obviating the need for chromatographic purification.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2_chlorophenylacetic_acid 2-(2-Chlorophenyl)acetic Acid Product This compound 2_chlorophenylacetic_acid->Product Benzene Benzene Benzene->Product Catalyst FeCl3 (catalyst) Catalyst->Product Activating_Agent Cyanuric Chloride Activating_Agent->Product Base Pyridine Base->Product Heating Microwave Irradiation Heating->Product

Figure 1: Conceptual diagram of the microwave-assisted Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the highly effective microwave-assisted Friedel-Crafts acylation method.[1]

Materials:

  • 2-(2-Chlorophenyl)acetic acid

  • Benzene (or other suitable arene)

  • Iron(III) chloride (FeCl₃), anhydrous

  • Cyanuric chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Activation of Carboxylic Acid: In a microwave-safe reaction vessel, combine 2-(2-chlorophenyl)acetic acid (1 equivalent), cyanuric chloride (1 equivalent), and a catalytic amount of pyridine in dichloromethane.

  • Friedel-Crafts Acylation: To the activated mixture, add the aromatic substrate (e.g., benzene, 1.2 equivalents) and anhydrous iron(III) chloride (1.1 equivalents).

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 100-150 W) and temperature (e.g., 100-120 °C) for a specified time (typically 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Purification: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity.[1] If necessary, further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The microwave-assisted Friedel-Crafts acylation method provides significantly higher yields compared to conventional heating methods.[1] The use of FeCl₃ as a catalyst is particularly noteworthy for yielding a product of high purity.

ParameterValueReference
Yield Significantly higher than conventional heating[1]
Purity High purity, often not requiring chromatographic purification with FeCl₃ catalyst[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow Start Start Reactant_Mixing Mix Reactants: - 2-(2-Chlorophenyl)acetic Acid - Benzene - FeCl3 - Cyanuric Chloride - Pyridine - DCM Start->Reactant_Mixing Microwave_Irradiation Microwave Irradiation (e.g., 100-150 W, 100-120 °C, 10-30 min) Reactant_Mixing->Microwave_Irradiation Reaction_Quench Quench Reaction (1 M HCl) Microwave_Irradiation->Reaction_Quench Extraction Liquid-Liquid Extraction (DCM) Reaction_Quench->Extraction Washing Wash Organic Layer: 1. 1 M HCl 2. Sat. NaHCO3 3. Brine Extraction->Washing Drying_Filtration Dry (Na2SO4) and Filter Washing->Drying_Filtration Solvent_Removal Solvent Removal (Rotary Evaporator) Drying_Filtration->Solvent_Removal Final_Product This compound Solvent_Removal->Final_Product

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The microwave-assisted Friedel-Crafts acylation of 2-(2-chlorophenyl)acetic acid with benzene, catalyzed by iron(III) chloride, presents a superior method for the synthesis of this compound. This approach offers significant advantages in terms of reaction time, yield, and product purity, making it an attractive strategy for researchers and professionals in drug development and organic synthesis. The detailed protocol and workflow provided in this guide serve as a practical resource for the efficient laboratory-scale production of this important chemical intermediate.

References

An In-depth Technical Guide to 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-2-phenylethanone is an aromatic ketone with a molecular structure featuring a chlorophenyl group and a phenyl group attached to an ethanone backbone. This compound belongs to the broader class of diaryl ketones, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical data for this compound, compiled to aid researchers and professionals in drug development and chemical synthesis. While this specific molecule is not extensively documented in publicly available literature, this guide consolidates the existing data and provides context based on related compounds.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 2-Chlorophenyl benzyl ketone, o-Chlorophenyl benzyl ketoneN/A
CAS Number 72867-72-2[1]
Molecular Formula C₁₄H₁₁ClO[1]
Molecular Weight 230.69 g/mol [1]
Boiling Point 330.231 °C at 760 mmHg[1]
Density 1.191 g/cm³[1]
Melting Point N/A[1]
Melting Point of Isomer (1-(4-chlorophenyl)-2-phenylethanone) 105 °CN/A
Melting Point of Isomer (2-(2-Chlorophenyl)-1-phenylethanone) 70.5 °CN/A
Solubility Data not availableN/A

Synthesis

The synthesis of this compound can be conceptually approached via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Route: Friedel-Crafts Acylation

A plausible method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride. In this reaction, the phenylacetyl group is introduced onto the chlorobenzene ring. Due to the ortho- and para-directing nature of the chloro substituent, a mixture of isomers, including this compound and 1-(4-chlorophenyl)-2-phenylethanone, is expected. The isomers would then require separation, typically via chromatographic methods.

Reaction Scheme:

General Experimental Protocol for Friedel-Crafts Acylation

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general procedure for a similar Friedel-Crafts acylation is provided below. This can serve as a starting point for the development of a specific synthetic method.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Chlorobenzene (anhydrous)

  • Phenylacetyl chloride

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add phenylacetyl chloride dropwise to the stirred suspension.

  • After the addition is complete, add chlorobenzene dropwise while maintaining the temperature at 0 °C.

  • Once the addition of chlorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

Experimental Workflow for Synthesis and Purification

A Reactants Loading (AlCl₃, DCM, Phenylacetyl chloride, Chlorobenzene) B Reaction (0°C to Room Temperature) A->B C Reaction Quenching (Ice/HCl) B->C D Extraction (DCM) C->D E Washing (HCl, NaHCO₃, Brine) D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Product Isolation (this compound) G->H

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. The methylene protons (-CH₂-) adjacent to the carbonyl group would likely appear as a singlet further downfield, estimated to be around 4.0-4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon in the range of 190-200 ppm. Multiple signals would be present in the aromatic region (around 120-140 ppm) corresponding to the carbons of the phenyl rings. The methylene carbon would appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹). The C-Cl stretching vibration would be observed in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (230.69). Isotopic peaks corresponding to the presence of the chlorine-37 isotope would also be observed. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group, leading to the formation of characteristic fragment ions.

General Analytical Workflow

A Purified Compound B Structural Confirmation A->B G Purity Assessment (e.g., HPLC, GC-MS) A->G C ¹H NMR B->C D ¹³C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F

Caption: Analytical workflow for the characterization of this compound.

Biological Activity

There is currently a lack of specific data in the scientific literature regarding the biological activity of this compound. However, the broader class of acetophenones and related diaryl ketones has been investigated for a variety of pharmacological activities.

Context from Related Compounds
  • Antimicrobial Activity: Chalcones, which share a similar diaryl propenone scaffold, have been extensively studied and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

  • Anticancer Activity: Certain substituted acetophenones have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis or the inhibition of specific enzymes involved in cell proliferation.

  • Enzyme Inhibition: The ketone moiety and the aromatic rings provide a scaffold that can interact with the active sites of various enzymes. Depending on the substitution pattern, diaryl ketones have been explored as inhibitors of enzymes such as cyclooxygenases and lipoxygenases.

Given the absence of specific studies on this compound, this is a promising area for future research. In vitro screening against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes would be a logical first step in elucidating its potential pharmacological profile.

Conclusion

This compound is a compound for which detailed characterization and biological evaluation are not extensively reported in the public domain. This guide provides the available physicochemical data and outlines a plausible synthetic route and expected analytical characteristics based on the principles of organic chemistry and data from related compounds. The lack of biological data presents an opportunity for new research to explore the potential of this molecule in drug discovery and development. Further investigation is required to fully characterize its properties and potential applications.

References

Technical Guide: 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 72867-72-2

Synonyms: 2'-Chloro-2-phenylacetophenone, Benzyl 2-chlorophenyl ketone

This technical guide provides a comprehensive overview of the available scientific and technical data for 1-(2-Chlorophenyl)-2-phenylethanone, a molecule of interest in chemical synthesis and potentially for drug development professionals. Due to the limited specific research on this compound, this guide also includes information on closely related isomers and general synthetic methodologies for the deoxybenzoin class of molecules.

Physicochemical Properties

The physicochemical properties of this compound and its isomer, 2-(2-Chlorophenyl)-1-phenylethanone, are summarized below. This data is primarily compiled from chemical supplier databases, as extensive characterization is not widely available in published literature.

PropertyThis compound (CAS: 72867-72-2)2-(2-Chlorophenyl)-1-phenylethanone (CAS: 57479-60-4)
Molecular Formula C₁₄H₁₁ClOC₁₄H₁₁ClO
Molecular Weight 230.69 g/mol 230.69 g/mol
Physical Form Colorless OilSolid
Melting Point Not available70.5 °C
Boiling Point Not available350.6 °C at 760 mmHg
Flash Point 184.7 °C192.2 °C
Density 1.191 g/cm³1.191 g/cm³
Solubility Slightly soluble in Chloroform and MethanolNot available
LogP 3.7653.8

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed journals. However, based on general organic chemistry principles and literature on related compounds, several synthetic routes can be proposed.

General Synthesis of Deoxybenzoins

Deoxybenzoins, the class of compounds to which this compound belongs, can be synthesized through various methods.

1. Friedel-Crafts Acylation: This is a common method for forming aryl ketones. The synthesis of 2-(2-chlorophenyl)-1-phenylethanones has been achieved through the Friedel-Crafts acylation of 2-(2-chlorophenyl)acetic acids in the presence of cyanuric chloride, pyridine, and a Lewis acid like AlCl₃ or FeCl₃, often accelerated by microwave heating.[1] A similar approach could likely be adapted for the synthesis of the target molecule.

Workflow for Friedel-Crafts Acylation

G Aryl_Acid 2-Chlorophenylacetic Acid Acyl_Halide_Intermediate Acyl Halide Intermediate Aryl_Acid->Acyl_Halide_Intermediate Activation Arene Benzene Product This compound Activating_Agent Cyanuric Chloride / Pyridine Lewis_Acid AlCl3 or FeCl3 Acyl_Halide_Intermediate->Product Acylation

Caption: Generalized workflow for Friedel-Crafts acylation.

2. Hoesch Reaction: The Hoesch reaction involves the reaction of a nitrile with a phenol or other electron-rich aromatic compound in the presence of an acid catalyst to form a ketone.[2] This could potentially be used by reacting 2-chlorobenzonitrile with a suitable phenyl organometallic reagent.

3. Reduction of Benzoins: Symmetrical deoxybenzoins can be prepared by the reduction of the corresponding benzoin.[3] This method would require the prior synthesis of the corresponding 2-chloro-substituted benzoin.

Experimental Protocol for a Related Reaction: Bromination of 1-(2-chlorophenyl)ethanone

While a specific protocol for the synthesis of the title compound is not available, the following is a detailed protocol for the bromination of a closely related precursor, which is a key step in the synthesis of a more complex derivative. This illustrates the type of experimental procedures used in the synthesis of related molecules.[4]

Objective: To synthesize 2-bromo-1-(2-chlorophenyl)ethanone.

Materials:

  • 1-(2-chlorophenyl)ethanone (100 g)

  • Acetic acid (500 ml)

  • Bromine (144.71 g)

  • Water (1000 ml)

  • Sodium sulfite (138.6 g)

  • Toluene

Procedure:

  • A solution of 1-(2-chlorophenyl)ethanone in acetic acid is prepared in a suitable reaction vessel.

  • Bromine is added in lot-wise to the solution at a temperature of 20-25°C.

  • The reaction mixture is stirred at 25-30°C.

  • Water and sodium sulfite are added to the reaction mixture at 25-35°C and stirred.

  • Toluene is added to the reaction mixture at 30-35°C.

  • The mixture is then cooled to 0-5°C to facilitate precipitation of the product.

  • The resulting solid is filtered, washed, and dried to yield the title compound.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound.

However, the broader class of acetophenones and deoxybenzoins are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. For instance, some deoxybenzoin oxime derivatives have been investigated for their immunosuppressive activity.[5] The structural similarity of this compound to these compounds suggests that it could be a candidate for biological screening in various assays.

Professionals in drug development may consider this molecule as a scaffold for building more complex molecules or for inclusion in high-throughput screening campaigns to identify novel biological activities.

Signaling Pathways and Experimental Workflows

No signaling pathways or specific experimental workflows involving this compound have been described in the available literature. Research into the biological effects of this compound would be required to elucidate any potential interactions with cellular signaling cascades.

Conclusion

This compound is a chemical compound for which basic physicochemical data is available, but in-depth scientific research is lacking. While general synthetic routes applicable to deoxybenzoins can be proposed, specific, optimized experimental protocols for its synthesis are not readily found in the public domain. Furthermore, its biological activity and potential applications in drug development remain unexplored. This technical guide provides the currently available information and suggests potential avenues for future research for scientists and drug development professionals interested in this molecule.

References

An In-depth Technical Guide on 1-(2-Chlorophenyl)-2-phenylethanone: Current Scientific Understanding

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

November 6, 2025

Abstract

This technical guide serves to consolidate the current publicly available scientific knowledge regarding the mechanism of action of 1-(2-Chlorophenyl)-2-phenylethanone. Despite a comprehensive search of scientific literature and chemical databases, it is crucial to note that detailed studies elucidating the specific molecular mechanism of action, quantitative biological data, and defined signaling pathways for this particular compound are not extensively available in the public domain. The information presented herein is compiled from data on structurally related compounds and general chemical properties, which may offer preliminary insights for future research.

Introduction

This compound is a chemical entity belonging to the class of deoxybenzoins, characterized by a carbonyl group attached to a phenyl ring and an adjacent methylene group bonded to a second phenyl ring, with a chlorine atom substituted on the ortho position of the first phenyl ring. While the broader class of chalcones and related phenylethanone derivatives have been investigated for various biological activities, specific data for this compound remains scarce. This document aims to provide a foundational understanding based on available information and suggest potential avenues for future investigation.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided below. This information is primarily sourced from chemical supplier databases and public chemical repositories.

PropertyValueSource
CAS Number 72867-72-2ChemSrc[1]
Molecular Formula C₁₄H₁₁ClOPubChem
Molecular Weight 230.69 g/mol PubChem
Synonyms 2-chlorophenylbenzyl ketone, o-chlorophenyl benzyl ketone, alpha-Phenyl-2'-chloroacetophenoneCymitQuimica[2]

Putative Biological Activity and Mechanism of Action (Inferred from Related Compounds)

Direct experimental evidence detailing the mechanism of action for this compound is not currently published. However, by examining structurally similar molecules, we can hypothesize potential areas of biological activity that may warrant investigation.

Derivatives of phenylacetamide have been synthesized and evaluated for their cytotoxic and pro-apoptotic effects on cancer cell lines. For instance, studies on certain N-substituted-2-phenylacetamide derivatives have shown antiproliferative effects in a dose-dependent manner on cell lines such as MCF7, MDA-MB468, and PC12[3]. The proposed mechanism for some of these related compounds involves the induction of both extrinsic and intrinsic apoptotic pathways[3].

Furthermore, other compounds containing a chlorophenyl moiety have been investigated for a range of biological activities. For example, Mitotane, which is 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane, has demonstrated cytotoxic activity against adrenal neoplastic cells, with evidence suggesting that it induces mitochondrial degeneration[4]. While the core structure of Mitotane differs significantly from this compound, it highlights that chlorophenyl-containing small molecules can exhibit specific cellular toxicities.

Given the structural features of this compound, potential, yet unproven, mechanisms of action could involve:

  • Enzyme Inhibition: The ketone functional group could potentially interact with the active sites of various enzymes.

  • Receptor Binding: The aromatic rings and the overall three-dimensional shape of the molecule might allow it to bind to specific receptors, although no such interactions have been reported[5][6][7].

  • Interference with Protein-Protein Interactions: The rigid structure could potentially disrupt protein-protein interfaces.

It is critical to emphasize that these are speculative pathways based on the activities of analogous compounds and require experimental validation for this compound.

Quantitative Data

A thorough search for quantitative biological data such as IC₅₀, EC₅₀, Kᵢ, or Kₐ values for this compound did not yield any specific results. The absence of such data in public databases like PubChem and in the scientific literature prevents a quantitative assessment of its potency or efficacy in any biological assay.

Experimental Protocols

As no specific biological studies on this compound have been identified, this guide cannot provide detailed experimental protocols for its evaluation. However, for researchers interested in investigating this compound, a general workflow for initial screening can be proposed.

General Experimental Workflow for Preliminary Screening

The following diagram outlines a logical progression for the initial biological evaluation of a novel compound like this compound.

experimental_workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Studies Compound Acquisition Compound Acquisition Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition->Cytotoxicity Assays Test on various cell lines Phenotypic Screening Phenotypic Screening Cytotoxicity Assays->Phenotypic Screening If cytotoxic Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography Identify binding partners Computational Docking Computational Docking Phenotypic Screening->Computational Docking Predict potential targets Differential Proteomics Differential Proteomics Phenotypic Screening->Differential Proteomics Analyze protein expression changes Enzyme Inhibition Assays Enzyme Inhibition Assays Affinity Chromatography->Enzyme Inhibition Assays Receptor Binding Assays Receptor Binding Assays Computational Docking->Receptor Binding Assays Signaling Pathway Analysis Signaling Pathway Analysis Differential Proteomics->Signaling Pathway Analysis

Caption: A proposed experimental workflow for the initial biological characterization of this compound.

Signaling Pathways

Due to the lack of research on its biological effects, there are no described signaling pathways known to be modulated by this compound. Future research, following the identification of a molecular target, would be necessary to elucidate any such pathways.

Conclusion and Future Directions

Future research efforts should be directed towards:

  • Broad-based biological screening: Utilizing a diverse panel of cell lines and in vitro assays to identify any potential therapeutic areas.

  • Target identification studies: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify molecular binding partners.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand the contribution of different structural motifs to any observed biological activity.

The information presented here, though limited, provides a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Rigorous experimental investigation is required to move beyond speculation and truly understand the pharmacological profile of this compound.

References

Spectroscopic and Synthetic Profile of 1-(2-Chlorophenyl)-2-phenylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for the synthesis, and a discussion of the potential biological significance of 1-(2-Chlorophenyl)-2-phenylethanone (CAS No. 72867-72-2), a derivative of deoxybenzoin. Deoxybenzoins are recognized for their utility in the synthesis of natural products and pharmaceutically active molecules, exhibiting a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1] This document aims to serve as a foundational resource for researchers interested in this compound and its potential applications.

Spectroscopic Data

Predicted ¹H NMR Data

Predictive algorithms and analysis of similar structures suggest the following proton NMR chemical shifts for this compound in a standard solvent like CDCl₃.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Methylene (-CH₂-)~ 4.3Singlet2H
Phenyl group7.2 - 7.4Multiplet5H
2-Chlorophenyl group7.3 - 7.6Multiplet4H
Predicted ¹³C NMR Data

The predicted carbon-13 NMR spectrum is expected to show the following resonances.

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)~ 196
Methylene (-CH₂-)~ 45
Phenyl group127 - 134
2-Chlorophenyl group127 - 138 (including C-Cl)
Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by a strong absorption band corresponding to the carbonyl group.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch1680 - 1700Strong
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (aromatic)1450 - 1600Medium-Strong
C-Cl Stretch750 - 800Strong
Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

ParameterValue
Molecular FormulaC₁₄H₁₁ClO
Molecular Weight230.69 g/mol
Exact Mass230.0498 g/mol

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction.[2][3][4] This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Reaction: Friedel-Crafts Acylation of Chlorobenzene with Phenylacetyl Chloride.

Reagents and Materials:

  • Chlorobenzene

  • Phenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for HCl gas is assembled and flame-dried. The apparatus is allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is added to dry dichloromethane in the flask. The suspension is cooled to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Phenylacetyl chloride (1.0 equivalent) dissolved in a small amount of dry dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred for an additional 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Chlorobenzene (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This is done in a fume hood as HCl gas will be evolved. This step hydrolyzes the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with dichloromethane.

  • Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Significance

While no specific biological signaling pathways have been elucidated for this compound, derivatives of deoxybenzoin are known to possess a variety of biological activities. Studies on related chloro-substituted deoxybenzoins and other flavonoid derivatives have indicated potential antimicrobial and other therapeutic properties. For instance, various halogenated flavonoid derivatives have shown significant antimicrobial effects. Therefore, it is plausible that this compound could be a candidate for biological screening to explore its potential as an anti-inflammatory, antibacterial, or antifungal agent.

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Reactants Chlorobenzene + Phenylacetyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl₃ in DCM Catalyst->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing Steps Extraction->Washing Drying Drying and Concentration Washing->Drying Purification Column Chromatography/ Recrystallization Drying->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Experimental workflow for the synthesis and analysis of this compound.

Biological_Screening_Workflow cluster_screening Initial Biological Screening cluster_followup Follow-up Studies cluster_mechanism Mechanism of Action Studies Compound This compound Antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) Compound->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Compound->Anticancer AntiInflammatory Anti-inflammatory Assays Compound->AntiInflammatory MIC Determination of MIC Antimicrobial->MIC CellLines Screening against Cancer Cell Lines Anticancer->CellLines Cytokine Cytokine Profiling AntiInflammatory->Cytokine Pathway Signaling Pathway Elucidation MIC->Pathway CellLines->Pathway Cytokine->Pathway

Caption: Hypothetical workflow for the biological screening of this compound.

References

Unraveling the Structural Architecture of Deoxybenzoin: A Technical Guide to 1-(2-Chlorophenyl)-2-phenylethanone and its Progenitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look into the structural characteristics of deoxybenzoin derivatives, with a specific focus on 1-(2-Chlorophenyl)-2-phenylethanone. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document leverages the known crystal structure of its parent compound, 2-phenylacetophenone (deoxybenzoin), as a foundational reference. This guide offers detailed experimental protocols for synthesis and crystallization, presents available crystallographic data in a structured format, and visualizes the experimental workflow.

Introduction

Deoxybenzoins (1,2-diphenylethanones) represent a class of aromatic ketones that serve as crucial intermediates in the synthesis of various biologically active compounds and are used as photoinitiators in polymerization processes.[1][2] The substitution patterns on their phenyl rings can significantly influence their chemical reactivity, physical properties, and biological activities. This compound, a chlorinated derivative of deoxybenzoin, is of particular interest for its potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure is paramount for structure-based drug design and for elucidating structure-property relationships.

Due to the absence of a published crystal structure for this compound, this guide presents the crystallographic data for the parent molecule, 2-phenylacetophenone, sourced from the Crystallography Open Database (COD) under the deposition number 2002019.[3] This information provides a valuable comparative benchmark for researchers working with substituted deoxybenzoins.

Crystallographic Data of 2-Phenylacetophenone (Deoxybenzoin)

The crystal structure of 2-phenylacetophenone has been determined by X-ray diffraction, revealing key insights into its molecular geometry and packing in the solid state.[3] The quantitative data is summarized in the table below for clarity and ease of comparison.

Parameter Value [3]
Chemical Formula C₁₄H₁₂O
Molecular Weight 196.24 g/mol
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions
a8.028 Å
b5.456 Å
c24.035 Å
α90.0°
β90.0°
γ90.0°
Unit Cell Volume 1051.4 ų
Z (Molecules per unit cell) 4

Experimental Protocols

The following section outlines a detailed methodology for the synthesis and crystallization of this compound, based on established procedures for deoxybenzoin and its derivatives.

Synthesis of this compound

The synthesis can be achieved via a Friedel-Crafts acylation reaction.

Materials:

  • 2-Chlorobenzoyl chloride

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 2-chlorobenzoyl chloride in dry dichloromethane dropwise to the stirred suspension.

  • Following the addition, add dry benzene dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.

  • Gently warm the solution to ensure complete dissolution.

  • Allow the solution to stand undisturbed at room temperature in a loosely covered vial to permit slow evaporation of the solvent.

  • Monitor the vial for the formation of single crystals over several days.

Experimental and Analytical Workflow

The logical progression from synthesis to structural analysis is a critical aspect of chemical research. The following diagram, generated using Graphviz, illustrates the proposed workflow for obtaining and characterizing this compound.

experimental_workflow start Starting Materials (2-Chlorobenzoyl chloride, Benzene) synthesis Friedel-Crafts Acylation start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification product Purified Product This compound purification->product crystallization Slow Evaporation Crystallization product->crystallization spectroscopy Spectroscopic Characterization (NMR, IR, MS) product->spectroscopy crystals Single Crystals crystallization->crystals xray Single-Crystal X-ray Diffraction crystals->xray structure Crystal Structure Determination (Data currently unavailable) xray->structure

Proposed experimental workflow for this compound.

As depicted in the workflow, the synthesis is followed by standard purification and characterization techniques. The pursuit of single crystals is a crucial step for definitive structural elucidation via X-ray diffraction, a goal that remains to be achieved for this compound.

Conclusion

This technical guide provides a comprehensive overview of the structural aspects of this compound, contextualized by the available data for its parent compound, 2-phenylacetophenone. The detailed experimental protocols for synthesis and crystallization offer a practical roadmap for researchers aiming to produce and characterize this and related deoxybenzoin derivatives. While the crystal structure of the title compound remains elusive, the provided data and methodologies serve as a valuable resource for advancing research in the fields of medicinal chemistry and materials science, encouraging further investigation into the rich structural landscape of this class of compounds.

References

A Technical Guide to the Solubility of 1-(2-Chlorophenyl)-2-phenylethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Chlorophenyl)-2-phenylethanone, a ketone with potential applications in organic synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its purification, crystallization, and formulation. This document outlines the theoretical and practical aspects of its solubility, including a summary of expected solubility trends, detailed experimental protocols for solubility determination, and a workflow for systematic solubility studies.

Introduction to this compound

This compound, also known as 2'-chloro-α-phenylacetophenone or 2-chlorophenyl benzyl ketone, is an aromatic ketone. Its chemical structure, featuring a chlorophenyl group and a phenyl group attached to an ethanone backbone, suggests a generally nonpolar character, which dictates its solubility in organic solvents. The presence of the polar carbonyl group and the chlorine atom introduces some polarity, influencing its interaction with a range of solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides an illustrative summary of expected solubility in common organic solvents based on the principle of "like dissolves like" and the known solubility of similar aromatic ketones. The data is presented in grams of solute per 100 mL of solvent at 25°C and atmospheric pressure.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Expected Solubility ( g/100 mL)
AcetoneC₃H₆O20.7High (>10 g/100 mL)
EthanolC₂H₅OH24.5Moderate (1-10 g/100 mL)
MethanolCH₃OH32.7Moderate (1-10 g/100 mL)
Ethyl AcetateC₄H₈O₂6.0High (>10 g/100 mL)
DichloromethaneCH₂Cl₂9.1Very High (>20 g/100 mL)
TolueneC₇H₈2.4High (>10 g/100 mL)
n-HexaneC₆H₁₄1.9Low (<1 g/100 mL)
WaterH₂O80.1Very Low (<0.1 g/100 mL)

Note: This table is illustrative. Actual solubility values must be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C, 37°C).

    • Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification of Solute:

    • Analyze the diluted solutions using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S ( g/100 mL) = (C × V × DF) / V₀ × 100 Where:

      • C = Concentration of the diluted sample (g/mL)

      • V = Volume of the volumetric flask (mL)

      • DF = Dilution factor

      • V₀ = Volume of the supernatant withdrawn (mL)

Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for a comprehensive solubility assessment of a chemical compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data Processing cluster_modeling Modeling (Optional) Compound High-Purity Compound Equilibration Isothermal Equilibration (Shake-Flask Method) Compound->Equilibration Solvents Select Organic Solvents Solvents->Equilibration Sampling Filtered Sampling of Supernatant Equilibration->Sampling Quantification Concentration Measurement (e.g., HPLC-UV) Sampling->Quantification Calculation Solubility Calculation Quantification->Calculation Data_Table Tabulate Quantitative Data Calculation->Data_Table Thermo_Model Thermodynamic Modeling (e.g., Apelblat, van't Hoff) Data_Table->Thermo_Model

Caption: Workflow for experimental solubility determination.

Conclusion

An In-depth Technical Guide to 1-(2-Chlorophenyl)-2-phenylethanone: Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive literature review of 1-(2-Chlorophenyl)-2-phenylethanone, a diarylethanone compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of data for this specific molecule, this guide also incorporates information on its isomers and structurally related compounds to provide a broader context for its potential properties and applications. The synthesis, physicochemical properties, and potential biological activities are discussed, with a focus on providing actionable data and detailed experimental insights.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of its isomers and related compounds are well-documented. The following tables summarize key quantitative data for 1-(2-chlorophenyl)ethanone and 2-(4-chlorophenyl)-1-phenylethanone to provide a comparative overview.

Table 1: General Properties of 1-(2-Chlorophenyl)ethanone

PropertyValueReference
Molecular Formula C₈H₇ClO[1][2]
Molecular Weight 154.59 g/mol [1]
CAS Number 2142-68-9[2]
IUPAC Name 1-(2-chlorophenyl)ethanone[1]
Synonyms 2'-Chloroacetophenone, o-Chloroacetophenone[1][2]

Table 2: Computed Properties of 1-(2-Chlorophenyl)ethanone

PropertyValueReference
XLogP3 2.1[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 154.0185425 Da[1]
Topological Polar Surface Area 17.1 Ų[1]

Table 3: Physicochemical Properties of 2-(4-Chlorophenyl)-1-phenylethanone

PropertyValueReference
Molecular Formula C₁₄H₁₁ClO[3]
Molecular Weight 230.69 g/mol [3]
CAS Number 6332-83-8[3]
IUPAC Name 2-(4-chlorophenyl)-1-phenylethanone[3]
Melting Point Not Available
Boiling Point Not Available

Table 4: Computed Properties of 2-(4-Chlorophenyl)-1-phenylethanone

PropertyValueReference
XLogP3 3.8[3]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 230.0498427 Da[3]
Topological Polar Surface Area 17.1 Ų[3]

Synthesis of this compound

The synthesis of 1,2-diaryl ethanones can be achieved through various methods. The most direct and widely used approach for this class of compounds is the Friedel-Crafts acylation.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5][6] For the synthesis of this compound, this would involve the reaction of chlorobenzene with phenylacetyl chloride.

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation and should be optimized for the specific synthesis of this compound.

Materials:

  • Chlorobenzene

  • Phenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is set up in a fume hood.

  • Reactant and Catalyst Addition: Anhydrous dichloromethane is added to the flask, followed by anhydrous aluminum chloride. The mixture is cooled in an ice bath.

  • Acyl Chloride Addition: Phenylacetyl chloride is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Aromatic Substrate Addition: After the formation of the acylium ion complex, chlorobenzene is added dropwise to the reaction mixture at a low temperature.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble dry glassware Reagents 2. Add solvent and AlCl₃ Setup->Reagents AddAcyl 3. Add phenylacetyl chloride Reagents->AddAcyl AddAromatic 4. Add chlorobenzene AddAcyl->AddAromatic React 5. Stir and monitor (TLC) AddAromatic->React Quench 6. Quench with ice/HCl React->Quench Extract 7. Separate and extract Quench->Extract Wash 8. Wash organic layer Extract->Wash Dry 9. Dry and concentrate Wash->Dry Purify 10. Purify (chromatography) Dry->Purify FinalProduct Pure this compound Purify->FinalProduct Potential_Biological_Investigation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Target This compound Antimicrobial Antimicrobial Assays Target->Antimicrobial Anticancer Anticancer Assays Target->Anticancer Enzyme Enzyme Inhibition Assays Target->Enzyme Pathway Signaling Pathway Analysis Antimicrobial->Pathway Anticancer->Pathway TargetID Target Identification Enzyme->TargetID

References

Methodological & Application

Application Notes & Protocols: 1-(2-Chlorophenyl)-2-phenylethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2-Chlorophenyl)-2-phenylethanone is a halogenated aromatic ketone that serves as a valuable and versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structural features, including the reactive ketone functionality and the presence of a chlorinated phenyl ring, make it an ideal starting point for the construction of complex heterocyclic systems and other pharmacologically relevant scaffolds.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and potential therapeutic agents, with a focus on antifungal compounds and precursors for anticonvulsant drugs.

Application 1: Synthesis of Antifungal Azole Derivatives

The scaffold of this compound is a key component in the design of novel antifungal agents. By introducing an azole moiety, such as imidazole or triazole, it is possible to synthesize compounds with potent activity against various fungal pathogens. These compounds are designed as flexible analogs of known antifungal drugs and have shown promising results in biological evaluations.[3]

General Synthetic Pathway for Azole Antifungal Agents

The synthesis of 1-(2-chlorophenyl)-2-(azol-1-yl)ethanone derivatives typically begins with the bromination of the parent ketone, 1-(2-chlorophenyl)ethanone, to form the reactive α-bromo intermediate. This intermediate then undergoes nucleophilic substitution with the desired azole to yield the final product. While the provided search results detail the synthesis of analogous compounds, the following protocol is a generalized procedure based on these established methods.

Experimental Protocol: Synthesis of 1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone

This protocol describes a two-step synthesis of a representative imidazole-containing antifungal candidate.

Step 1: Synthesis of 2-bromo-1-(2-chlorophenyl)ethanone

  • Dissolve 1-(2-chlorophenyl)ethanone (100 g) in acetic acid (500 ml) in a reaction vessel equipped with a stirrer and a dropping funnel at 20-25°C.[4]

  • Slowly add bromine (144.71 g) to the solution in a dropwise manner, maintaining the temperature between 20-25°C.[4]

  • After the addition is complete, stir the reaction mixture at 25-30°C until the reaction is complete (monitor by TLC).[4]

  • Upon completion, add water (1000 ml) and sodium sulfite (138.6 g) to the reaction mixture at 25-35°C and stir.[4]

  • Extract the product with a suitable organic solvent such as toluene.[4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2-chlorophenyl)ethanone.

Step 2: Synthesis of 1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone

  • To a solution of 2-bromo-1-(2-chlorophenyl)ethanone in a suitable solvent like acetonitrile, add 1H-imidazole and a base such as potassium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compoundC₁₄H₁₁ClO230.69--
2-bromo-1-(2-chlorophenyl)ethanoneC₈H₆BrClO233.49High-
1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanoneC₁₁H₉ClN₂O220.66Good-

Note: Specific yields and melting points for the final imidazole product would be dependent on the precise reaction conditions and purification methods used.

Synthetic Workflow Diagram

Synthesis_of_Antifungal_Azole start 1-(2-Chlorophenyl)ethanone intermediate 2-Bromo-1-(2-chlorophenyl)ethanone start->intermediate Br₂ Acetic Acid product 1-(2-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone (Antifungal Candidate) intermediate->product Imidazole K₂CO₃, Acetonitrile

Caption: Synthetic route to a potential antifungal azole derivative.

Application 2: Intermediate for the Synthesis of Cenobamate

This compound derivatives are crucial intermediates in the synthesis of Cenobamate, an FDA-approved anti-seizure medication. The synthesis involves the formation of a tetrazole-containing ketone, which is then stereoselectively reduced to the corresponding alcohol and subsequently carbamoylated.

Synthetic Pathway to a Key Cenobamate Intermediate

The synthesis of the key intermediate, 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone, starts from 2-bromo-1-(2-chlorophenyl)ethanone, which is derived from 1-(2-chlorophenyl)ethanone. This tetrazolyl ketone is a direct precursor to the chiral alcohol needed for the synthesis of Cenobamate.[4]

Experimental Protocol: Synthesis of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone

This protocol outlines the synthesis of a key intermediate for Cenobamate.

  • Prepare 2-bromo-1-(2-chlorophenyl)ethanone as described in the previous application.

  • In a reaction vessel, dissolve 2-bromo-1-(2-chlorophenyl)ethanone in acetonitrile.

  • Add 1H-tetrazole and potassium carbonate to the solution.

  • Stir the reaction mixture, potentially with heating, until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Cenobamate Intermediate Synthesis
CompoundPurity by HPLC (%)Chiral Purity by HPLC (%)Yield (%)
1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone95.72-58.0
(R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethanol---
Cenobamate99.8410081.0

Note: The data for the intermediate and final product are taken from a specific patented process and may vary.[4]

Experimental Workflow for Cenobamate Synthesis

Cenobamate_Synthesis_Workflow cluster_start Starting Material Preparation cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Formation start_ketone 1-(2-Chlorophenyl)ethanone bromo_ketone 2-Bromo-1-(2-chlorophenyl)ethanone start_ketone->bromo_ketone Bromination tetrazole_ketone 1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone bromo_ketone->tetrazole_ketone Tetrazole Alkylation chiral_alcohol (R)-1-(2-Chlorophenyl)-2-(tetrazol-2-yl)ethan-1-ol tetrazole_ketone->chiral_alcohol Asymmetric Reduction cenobamate Cenobamate chiral_alcohol->cenobamate Carbamoylation

Caption: Workflow for the synthesis of Cenobamate.

Conclusion

This compound and its immediate derivatives are highly valuable building blocks in medicinal chemistry and drug development. The protocols and data presented here demonstrate its utility in creating complex heterocyclic structures with significant biological activity. The synthetic versatility of this compound allows for the exploration of diverse chemical spaces, leading to the discovery of new therapeutic agents. Researchers can adapt and optimize these methodologies to synthesize novel compounds for various therapeutic targets.

References

Application Notes and Protocols for the Purification of 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-(2-Chlorophenyl)-2-phenylethanone, a key intermediate in various synthetic processes. The following methods are described: recrystallization and column chromatography for bulk purification, and High-Performance Liquid Chromatography (HPLC) for purity analysis.

Introduction

This compound is a ketone derivative whose purity is crucial for the successful synthesis of downstream products in drug development and other chemical industries. Impurities can lead to side reactions, lower yields, and compromised final product quality. This document outlines effective techniques to achieve high purity of this compound.

Purification Techniques

A multi-step purification strategy is often employed to achieve the desired level of purity. The choice of method depends on the nature and quantity of impurities present in the crude product.

Recrystallization

Recrystallization is a robust technique for purifying solid compounds. The selection of an appropriate solvent system is critical for high recovery and purity. Based on methodologies for analogous compounds, solvent systems involving isopropanol and heptane are effective.

Column Chromatography

For complex mixtures or when very high purity is required, silica gel column chromatography is a suitable method. A non-polar/polar solvent system is used to separate the target compound from its impurities based on differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily an analytical technique to assess the purity of the compound after purification. A reverse-phase method is commonly employed for this class of compounds.

Quantitative Data Summary

The following table summarizes the expected purity levels achievable with different purification techniques, based on data from structurally similar compounds.

Purification TechniqueSolvent/Mobile Phase SystemPurity Achieved (HPLC)Reference
RecrystallizationIsopropanol> 98.5%[1]
RecrystallizationIsopropanol / n-Heptane> 99.8%[1]
Column ChromatographyHexane / Ethyl Acetate Gradient> 99.0%General laboratory practice
HPLC AnalysisAcetonitrile / Water / Phosphoric AcidAnalytical Data[2]

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/n-Heptane

This protocol is designed for the purification of crystalline this compound.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • n-Heptane

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot isopropanol (approximately 55-60°C) in an Erlenmeyer flask equipped with a condenser and magnetic stirrer.

  • Once the solid is completely dissolved, add n-heptane dropwise at the same temperature until the solution becomes slightly turbid.

  • Add a small amount of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for approximately 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a cold mixture of isopropanol and n-heptane (e.g., 1:2 v/v).

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol is suitable for separating this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve a small amount of the crude product in a minimal volume of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate).

  • Monitor the separation by collecting fractions and analyzing them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: HPLC Purity Analysis

This protocol outlines a reverse-phase HPLC method for determining the purity of the purified product.[2]

Materials:

  • Purified this compound

  • HPLC grade acetonitrile (MeCN)

  • HPLC grade water

  • Phosphoric acid

  • HPLC system with a UV detector

  • Newcrom R1 column or equivalent C18 column

Procedure:

  • Prepare the mobile phase: a mixture of acetonitrile and water containing a small amount of phosphoric acid (e.g., 0.1%). The exact ratio may need to be optimized (e.g., 70:30 MeCN:Water).

  • Prepare a standard solution of the purified compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Set the HPLC flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 254 nm).

  • Inject the sample solution onto the column.

  • Record the chromatogram and determine the purity by calculating the area percentage of the main peak.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (Isopropanol/n-Heptane) Crude->Recrystallization Initial Purification ColumnChrom Column Chromatography (Silica Gel) Crude->ColumnChrom Alternative PurityAnalysis HPLC Purity Analysis Recrystallization->PurityAnalysis ColumnChrom->PurityAnalysis PureProduct Pure Product (>99.8%) PurityAnalysis->PureProduct If Purity is Met

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Techniques

Logical_Relationship Start Start with Crude Compound HighImpurity High Impurity Level? Start->HighImpurity ColumnChrom Perform Column Chromatography HighImpurity->ColumnChrom Yes Recrystallize Perform Recrystallization HighImpurity->Recrystallize No ColumnChrom->Recrystallize CheckPurity Check Purity by HPLC Recrystallize->CheckPurity CheckPurity->ColumnChrom Purity < 99.5% End Pure Compound Obtained CheckPurity->End Purity > 99.5%

Caption: Decision tree for selecting the appropriate purification strategy.

References

Application Notes and Protocols for the Synthesis of 1-(2-Chlorophenyl)-2-phenylethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Chlorophenyl)-2-phenylethanone, a deoxybenzoin derivative, serves as a crucial scaffold in medicinal chemistry. Its derivatives, particularly chalcones and other heterocyclic compounds, exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] This document provides detailed protocols for the synthesis of the core this compound structure and its subsequent conversion into chalcone derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds.[2][3]

I. Synthesis of the Core Structure: this compound via Friedel-Crafts Acylation

The synthesis of the this compound core can be achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of an aromatic ring. In this proposed protocol, benzene is acylated with 2-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-Chlorophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, heating mantle.

Procedure:

Step 1: Synthesis of 2-Chlorophenylacetyl Chloride

  • In a fume hood, place 2-chlorophenylacetic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

  • Add thionyl chloride (SOCl₂) in excess (approximately 2-3 molar equivalents).

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 2-chlorophenylacetyl chloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • In the flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 to 1.3 molar equivalents) in anhydrous dichloromethane (DCM) or benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Dissolve the crude 2-chlorophenylacetyl chloride from Step 1 in a small amount of anhydrous benzene and place it in the dropping funnel.

  • Add the 2-chlorophenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.[5]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[5]

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath and carefully quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[5]

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with water and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Logical Workflow for Friedel-Crafts Acylation

G A 2-Chlorophenylacetic Acid + Thionyl Chloride B Reflux (1-2h) A->B C 2-Chlorophenylacetyl Chloride B->C E Dropwise Addition & Stirring C->E D Benzene + AlCl3 in DCM (0-5 °C) D->E F Reaction Mixture E->F G Quench (Ice/HCl) F->G H Workup (Extraction, Washing) G->H I Purification (Recrystallization/Chromatography) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

II. Synthesis of this compound Derivatives (Chalcones)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent derivatives that can be synthesized from ketone precursors. The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones by reacting an acetophenone derivative with an aromatic aldehyde in the presence of a base or acid catalyst.[6][7]

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound (or a similar acetophenone derivative)

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Stirring apparatus, ice bath.

Procedure:

  • Dissolve this compound (1 molar equivalent) and the desired substituted benzaldehyde (1 molar equivalent) in ethanol or methanol in a flask.

  • Cool the mixture in an ice bath to approximately 0-5 °C.

  • Prepare a solution of NaOH or KOH (e.g., 50% w/v aqueous solution) and add it dropwise to the stirred reaction mixture.[6][7]

  • Continue stirring the mixture in the ice bath for 2-4 hours. The reaction progress is often indicated by the formation of a precipitate.

  • After the initial stirring period, the reaction mixture may be kept at a low temperature (e.g., in a refrigerator) overnight to ensure complete precipitation.[7]

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water until the washings are neutral to pH paper. Further washing with a small amount of cold ethanol can also be performed.

  • Dry the crude product. Recrystallize from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

Data Presentation: Synthesis of Chalcone Derivatives
Starting KetoneAldehydeCatalystSolventReaction Time (h)Yield (%)Reference
Acetophenone4-Nitrobenzaldehyde30% NaOHEthanolOvernight-[7]
Acetophenone4-Hydroxybenzaldehyde30% NaOHEthanolOvernight-[7]
Acetophenone4-Chlorobenzaldehyde30% NaOHEthanolOvernight-[7]
2-Hydroxyacetophenone2'-Chlorobenzaldehyde50% NaOHEthanol566-81[7]
Substituted Acetophenone4-O-propargylated benzaldehydeNaOHEthanol0.5-[2]

Note: The table presents data from similar Claisen-Schmidt condensations to illustrate typical reaction conditions and outcomes.

Experimental Workflow for Chalcone Synthesis

G A Ketone + Aldehyde in Ethanol B Cool to 0-5 °C A->B C Dropwise addition of NaOH/KOH B->C D Stir for 2-4h at 0-5 °C C->D E Precipitate Formation D->E F Vacuum Filtration E->F G Wash with Cold Water/Ethanol F->G H Recrystallization G->H I Pure Chalcone Derivative H->I

Caption: General workflow for the Claisen-Schmidt condensation.

III. Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point (m.p.): To check the purity of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch in the ketone and chalcone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

IV. Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

  • Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.[8]

  • Benzene is a known carcinogen; handle with appropriate safety measures.

  • Concentrated acids and bases are highly corrosive. Avoid contact with skin and eyes.

References

Application Notes and Protocols for 1-(2-Chlorophenyl)-2-phenylethanone in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the catalytic transformations involving 1-(2-Chlorophenyl)-2-phenylethanone, a deoxybenzoin derivative. Deoxybenzoins are valuable precursors for a variety of biologically and industrially significant compounds. The following sections detail catalytic methods for the asymmetric reduction and oxidation of this substrate, as well as its synthesis via catalytic cross-coupling reactions.

Application Note 1: Catalytic Asymmetric Reduction of this compound

The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis, particularly for the production of pharmaceutical intermediates. This compound can be catalytically reduced to the corresponding chiral 1-(2-chlorophenyl)-2-phenylethanol, a valuable building block. Various catalytic systems, including transition metal complexes, frustrated Lewis pairs, and enzymes, can be employed for this purpose.

Data Summary: Catalytic Asymmetric Hydrogenation of Ketones

The following table summarizes representative catalytic systems for the asymmetric hydrogenation of acetophenone derivatives, which are structurally similar to this compound.

Catalyst SystemSubstrateH₂ Source/PressureSolventTemp (°C)Yield (%)ee (%)Reference
Ru(II)/TsDPEN ComplexAcetophenone derivativesFA/TEA (5:2)N/AN/AHighExcellent[1]
Chiral Oxazoline/B(C₆F₅)₃ (FLP)Aromatic KetonesH₂Toluene25Highup to 95[2]
PEG-supported Ru/DPENAromatic KetonesH₂Methanol50>99>99[3]
Aldo-keto reductase (AKR) & Alcohol dehydrogenase (ADH)2-chloroacetophenoneNADPH (in situ regen.)N/AN/A7499.9[4]

Note: Data for acetophenone derivatives are presented as representative examples of the catalytic systems' performance.

Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ru(II)/TsDPEN Complex

This protocol is a general procedure based on the asymmetric transfer hydrogenation of acetophenone derivatives.[1]

Materials:

  • This compound

  • Ru(II)/TsDPEN complex (catalyst)

  • Formic acid (FA)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the Ru(II)/TsDPEN catalyst (0.01 mmol, 1 mol%) in the chosen anhydrous solvent (10 mL).

  • Prepare a fresh 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the FA/TEA mixture (1.0 mL) to the reaction flask.

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral 1-(2-chlorophenyl)-2-phenylethanol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization: Asymmetric Reduction Workflow

G cluster_start Starting Materials cluster_reaction Catalytic Reaction cluster_product Product Ketone This compound Reaction Asymmetric Hydrogenation Ketone->Reaction Catalyst Chiral Catalyst (e.g., Ru/TsDPEN) Catalyst->Reaction H_Source Hydrogen Source (e.g., H2 or FA/TEA) H_Source->Reaction Alcohol Chiral Alcohol (R)- or (S)-1-(2-chlorophenyl)-2-phenylethanol Reaction->Alcohol

Caption: Workflow for the catalytic asymmetric reduction of a prochiral ketone.

Application Note 2: Catalytic Oxidation of this compound

Deoxybenzoins can undergo oxidation to form benzils (1,2-diaryl-1,2-ethanediones), which are important precursors for various heterocyclic compounds, such as quinoxalines. Copper-catalyzed aerobic oxidation provides an efficient method for this transformation.

Data Summary: Copper-Catalyzed Oxidation of Deoxybenzoins

The following table presents data for the copper-catalyzed oxidation of deoxybenzoin to benzil, which serves as a model reaction.

CatalystOxidantSolventTemp (°C)Time (h)Yield (%)Reference
Cu(OAc)₂AirPyridine100295[5]
CuCl₂O₂DMF100488[5]
CuIO₂DMSO120685[5]
Experimental Protocol: Copper-Catalyzed Aerobic Oxidation

This protocol is a general procedure for the copper-catalyzed oxidation of deoxybenzoins.[5]

Materials:

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Air or Oxygen source

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol) and Cu(OAc)₂ (0.1 mmol, 10 mol%).

  • Add pyridine (5 mL) as the solvent.

  • Heat the reaction mixture to 100 °C and bubble air or oxygen through the solution.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing dilute hydrochloric acid (e.g., 1 M HCl, 20 mL) to neutralize the pyridine.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by recrystallization or column chromatography to yield 1-(2-chlorophenyl)-2-phenyl-1,2-ethanedione.

Visualization: Proposed Mechanism for Copper-Catalyzed Oxidation

G A Deoxybenzoin Enolate C Intermediate Radical A->C + Cu(II) B Cu(II) Complex B->C D Cu(I) C->D - H+ G Benzil C->G + O2 D->B + O2 E Oxygen F Peroxo-Cu(II) Species E->F F->G

Caption: Proposed mechanism for the aerobic copper-catalyzed oxidation of deoxybenzoin.

Application Note 3: Palladium-Catalyzed Synthesis of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. Deoxybenzoin and its derivatives can be synthesized efficiently via the Heck-arylation of β-alkoxy styrenes with arylboronic acids.

Data Summary: Palladium-Catalyzed Synthesis of Deoxybenzoins

The following table summarizes the conditions for the palladium-catalyzed synthesis of various deoxybenzoin derivatives.[6]

Aryl Boronic Acidβ-Alkoxy StyreneCatalystLigandBaseSolventYield (%)
Phenylboronic acidβ-methoxystyrenePd(OAc)₂NoneK₂CO₃Toluene/H₂O92
4-Tolylboronic acidβ-ethoxystyrenePdCl₂PPh₃Na₂CO₃Dioxane/H₂O88
2-Chlorophenylboronic acidβ-methoxystyrenePd(OAc)₂NoneK₂CO₃Toluene/H₂O85
Experimental Protocol: Palladium-Catalyzed Heck-Arylation

This protocol is a general procedure for the synthesis of deoxybenzoins.[6][7]

Materials:

  • 2-Chlorophenylboronic acid

  • β-methoxystyrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • TEMPO (2,2,6,6-Tetrachloromethane-1-piperidinyloxy)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine 2-chlorophenylboronic acid (1.2 mmol), β-methoxystyrene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), K₂CO₃ (2.0 mmol), and TEMPO (1.5 mmol).

  • Add a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization: Catalytic Cycle of Heck-Arylation

G Pd0 Pd(0) A Oxidative Addition Pd0->A B Ar-Pd(II)-X A->B C Carbopalladation B->C D β-Hydride Elimination C->D E Reductive Elimination D->E Product Deoxybenzoin D->Product E->Pd0 ArX 2-Chlorophenyl- boronic acid ArX->A Alkene β-methoxystyrene Alkene->C

Caption: Simplified catalytic cycle for the Palladium-catalyzed Heck-arylation.

References

Application Notes and Protocols for the Reduction of 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of the ketone, 1-(2-Chlorophenyl)-2-phenylethanone, to its corresponding alcohol, 1-(2-Chlorophenyl)-2-phenylethanol. The protocols outlined below are based on established methods for the reduction of analogous aryl ketones, offering a robust starting point for synthesis and process development. Two primary methodologies are presented: chemical reduction using sodium borohydride and catalytic hydrogenation.

Data Presentation: Comparative Analysis of Reduction Methods

The following table summarizes typical reaction conditions and outcomes for the reduction of ketones structurally similar to this compound. This data provides a comparative basis for selecting an appropriate method and for optimizing reaction parameters for the specific substrate.

MethodSubstrateReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction TimeYield (%)Purity/ee (%)
Chemical Reduction 2,2′,4′-trichloroacetophenoneSodium BorohydrideTetrahydrofuran (THF)Room Temp.-High-
m-chlorophenacyl chlorideCarbonyl ReductaseDMSO/Phosphate Buffer--99.2>99.9 (eep)
BenzaldehydeNaBH4 / Wet SiO2Solvent-freeRoom Temp.1 min95-98-
AcetophenoneNaBH4 / (NH4)2SO4THF-H2ORoom Temp.90-120 min94-97-
Catalytic Hydrogenation AcetophenonePd/Al2O3 or Pd/CWater, Organic Solvents--High-
AcetophenoneNi@C--->9997.8 (sel.)
Substituted PyridinesPtO2Acetic AcidRoom Temp.6-10 h--

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride

This protocol describes a general procedure for the reduction of an aryl ketone using sodium borohydride, a mild and selective reducing agent.[1][2][3][4]

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar. Stir the solution at room temperature until the ketone is completely dissolved.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Solvent Removal: Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude 1-(2-Chlorophenyl)-2-phenylethanol can be further purified by column chromatography on silica gel or by recrystallization.[5]

Protocol 2: Catalytic Hydrogenation

This protocol provides a general method for the reduction of an aryl ketone via catalytic hydrogenation. This method is often preferred for its clean reaction profile and atom economy.[6][7][8]

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C) or Platinum(IV) oxide (PtO2)

  • Ethanol, Methanol, or Acetic Acid

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Catalyst Charging: In a suitable hydrogenation vessel, add this compound (1 equivalent) and the chosen solvent (e.g., ethanol).

  • Inerting: Add the catalyst (typically 1-5 mol%) under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas to remove any residual air. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).

  • Reaction: Agitate the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ketone reagent Add Reducing Agent / Catalyst start->reagent react Stir / Agitate reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify Product dry->purify end Characterize Product purify->end

Caption: General experimental workflow for the reduction of this compound.

Caption: Chemical transformation of the ketone to the corresponding alcohol.

References

Scale-Up Synthesis of 1-(2-Chlorophenyl)-2-phenylethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-(2-Chlorophenyl)-2-phenylethanone, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary synthetic routes are presented: a Friedel-Crafts acylation approach and a Grignard reaction pathway. Both methods are evaluated for their scalability, efficiency, and safety considerations. This guide is intended to assist researchers, scientists, and drug development professionals in the successful and safe production of this compound on a larger scale.

Introduction

This compound, also known as 2-chlorodeoxybenzoin, is a crucial building block in the synthesis of a variety of biologically active molecules. The increasing demand for this intermediate necessitates the development of robust and scalable synthetic methods. This document outlines two established methods, Friedel-Crafts acylation and Grignard reaction, providing detailed protocols suitable for pilot plant or industrial scale production.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation offers a direct approach to the synthesis of this compound by reacting benzene with 2-(2-chlorophenyl)acetyl chloride in the presence of a Lewis acid catalyst. This method is widely used in industry for the synthesis of aryl ketones.

Experimental Protocol

1. Preparation of 2-(2-chlorophenyl)acetyl chloride:

  • Reaction: 2-(2-chlorophenyl)acetic acid is reacted with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride.

  • Procedure:

    • To a stirred solution of 2-(2-chlorophenyl)acetic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, slowly add thionyl chloride (1.2 eq) at room temperature.

    • Heat the reaction mixture to reflux (approximately 40-60 °C) and maintain for 2-4 hours, monitoring the reaction progress by gas evolution (HCl and SO₂) or TLC.

    • After completion, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain crude 2-(2-chlorophenyl)acetyl chloride, which can be used directly in the next step or purified by vacuum distillation.

2. Friedel-Crafts Acylation:

  • Reaction: Benzene is acylated with 2-(2-chlorophenyl)acetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

  • Procedure:

    • Charge a suitable reactor with an excess of dry benzene (which also serves as the solvent) and cool to 0-5 °C.

    • Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) to the stirred benzene.

    • Add 2-(2-chlorophenyl)acetyl chloride (1.0 eq) dropwise to the suspension while maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.

    • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, a sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

Data Presentation
ParameterValue
Starting Materials 2-(2-chlorophenyl)acetic acid, Benzene
Reagents Thionyl chloride, Aluminum chloride (AlCl₃)
Solvent Benzene (for acylation), Toluene (optional for acid chloride formation)
Reaction Temperature 0-10 °C (Acylation), 40-60 °C (Acid chloride formation)
Reaction Time 2-6 hours (Acylation), 2-4 hours (Acid chloride formation)
Typical Yield 75-85%
Purity (after purification) >98%

Logical Relationship of Friedel-Crafts Acylation

Friedel_Crafts_Workflow cluster_precursor Precursor Synthesis cluster_acylation Friedel-Crafts Acylation cluster_workup Work-up & Purification start_acid 2-(2-Chlorophenyl)acetic Acid acid_chloride 2-(2-Chlorophenyl)acetyl Chloride start_acid->acid_chloride Reflux socl2 Thionyl Chloride socl2->acid_chloride product This compound acid_chloride->product 0-10°C benzene Benzene benzene->product alcl3 AlCl3 (Catalyst) alcl3->product quench Quench (Ice/HCl) product->quench extraction Extraction quench->extraction purification Recrystallization / Distillation extraction->purification final_product Pure Product purification->final_product

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Method 2: Grignard Reaction

The Grignard reaction provides an alternative route, which can be advantageous in certain manufacturing environments, particularly regarding catalyst handling and waste streams. This pathway involves the preparation of a Grignard reagent from 2-chlorobenzyl chloride and its subsequent reaction with a suitable electrophile.

Experimental Protocol

1. Preparation of 2-Chlorobenzylmagnesium Chloride (Grignard Reagent):

  • Reaction: 2-chlorobenzyl chloride reacts with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent.

  • Procedure:

    • In a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq).

    • Add a small amount of an initiator, such as iodine or 1,2-dibromoethane, to activate the magnesium surface.

    • Add a portion of a solution of 2-chlorobenzyl chloride (1.0 eq) in an anhydrous ether solvent (e.g., tetrahydrofuran (THF) or 2-methyltetrahydrofuran) to initiate the reaction.

    • Once the reaction has started (indicated by a temperature increase and color change), add the remaining 2-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with Phenylacetonitrile:

  • Reaction: The Grignard reagent reacts with phenylacetonitrile to form an intermediate imine, which is then hydrolyzed to the ketone.

  • Procedure:

    • Cool the prepared Grignard reagent solution to 0-5 °C.

    • Slowly add a solution of phenylacetonitrile (1.0 eq) in the same anhydrous ether solvent, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 10% sulfuric acid or ammonium chloride solution) while cooling in an ice bath.

    • The resulting mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

    • Wash the organic layer with water, a sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or recrystallization.

Data Presentation
ParameterValue
Starting Materials 2-Chlorobenzyl chloride, Phenylacetonitrile
Reagents Magnesium turnings
Solvent Anhydrous THF or 2-Methyltetrahydrofuran
Reaction Temperature Reflux (Grignard formation), 0-10 °C (Reaction with nitrile)
Reaction Time 1-2 hours (Grignard formation), 2-4 hours (Reaction with nitrile)
Typical Yield 65-75%
Purity (after purification) >97%

Signaling Pathway of Grignard Reaction

Grignard_Pathway cluster_grignard_prep Grignard Reagent Formation cluster_reaction Reaction & Hydrolysis cluster_workup Product Isolation start_halide 2-Chlorobenzyl Chloride grignard 2-Chlorobenzylmagnesium Chloride start_halide->grignard Anhydrous Ether mg Magnesium mg->grignard imine Intermediate Imine grignard->imine Nucleophilic Addition nitrile Phenylacetonitrile nitrile->imine product This compound imine->product Acidic Hydrolysis extraction Extraction product->extraction purification Purification extraction->purification final_product Final Product purification->final_product

Caption: Synthetic Pathway via Grignard Reaction.

Safety Considerations

  • Friedel-Crafts Acylation:

    • Aluminum chloride is a highly corrosive and moisture-sensitive Lewis acid. Handle in a dry, inert atmosphere.

    • The reaction can be exothermic; proper temperature control is crucial.

    • Quenching with water is highly exothermic and generates HCl gas. This step must be performed with caution in a well-ventilated area and with adequate cooling.

  • Grignard Reaction:

    • Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. Strict anhydrous and inert conditions are mandatory.[1][2][3][4][5]

    • The formation of the Grignard reagent is exothermic and can have an induction period, which may lead to a runaway reaction if the addition of the alkyl halide is too fast.[1][2][3][5]

    • Ethereal solvents like THF are highly flammable.[1][4]

Conclusion

Both the Friedel-Crafts acylation and the Grignard reaction are viable methods for the scale-up synthesis of this compound. The choice of method will depend on the specific capabilities of the manufacturing facility, including equipment for handling hazardous reagents and waste disposal considerations. The protocols provided herein offer a detailed guide for the successful and safe large-scale production of this important pharmaceutical intermediate. It is strongly recommended that a thorough hazard analysis be conducted before implementing either of these procedures on a large scale.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 1-(2-Chlorophenyl)-2-phenylethanone synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Chlorophenyl)-2-phenylethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may have been deactivated by moisture.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a freshly opened or properly stored container of the Lewis acid catalyst.
2. Insufficient Catalyst: The molar ratio of the catalyst to the acylating agent may be too low.- For AlCl₃, a stoichiometric amount (1.0 to 1.3 equivalents) is often required as it complexes with the product. - For other catalysts like FeCl₃, catalytic amounts may be sufficient, but optimization may be needed.
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.- While initial addition of reagents is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or gently heated (e.g., 40-60 °C) to proceed to completion.[1]
4. Poor Quality Reagents: Starting materials (chlorobenzene, phenylacetyl chloride) may contain impurities that inhibit the reaction.- Use high-purity, anhydrous reagents. Consider distillation of liquid reagents if purity is a concern.
Formation of Multiple Products (Isomers) 1. Isomerization of Acylium Ion: While less common than in Friedel-Crafts alkylation, some isomerization can occur.- This is generally not a major issue in Friedel-Crafts acylation.
2. Formation of para-Isomer: The chloro group is an ortho, para-director. The para-substituted product, 1-(4-chlorophenyl)-2-phenylethanone, is a common isomeric impurity.[2][3]- The ratio of ortho to para product is influenced by the steric hindrance of the acylating agent and the reaction conditions. Lower temperatures may slightly favor the para isomer due to thermodynamic control. - Separation of isomers can be achieved by column chromatography or fractional recrystallization.
Reaction Stalls or is Incomplete 1. Catalyst Deactivation: As the reaction proceeds, the catalyst can become deactivated.- Ensure sufficient catalyst is used from the start.
2. Insufficient Reaction Time: The reaction may not have been allowed to run to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Product is Dark or Oily 1. Side Reactions/Polymerization: Higher reaction temperatures can lead to the formation of polymeric byproducts.- Maintain careful temperature control, especially during the initial exothermic phase of the reaction.
2. Incomplete Quenching/Workup: Residual catalyst can cause darkening of the product.- Ensure the reaction is thoroughly quenched with cold water or dilute acid. - Wash the organic layer with a sodium bicarbonate solution to remove any remaining acidic impurities.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave behind starting materials.- Optimize reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion. - Unreacted starting materials can often be removed by column chromatography.
2. Co-elution of Isomers: The ortho and para isomers may be difficult to separate by chromatography.- Use a solvent system with appropriate polarity for column chromatography. A mixture of hexane and ethyl acetate is a common choice. - Consider fractional recrystallization from a suitable solvent like ethanol or isopropanol.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[5]

Q2: Why is my yield of the ortho-isomer (this compound) lower than the para-isomer?

A2: The chloro group on the benzene ring directs incoming electrophiles to both the ortho and para positions. However, the para position is often favored due to reduced steric hindrance, leading to a higher yield of the para-isomer, 1-(4-chlorophenyl)-2-phenylethanone.[2][3]

Q3: What is the optimal temperature for this reaction?

A3: The optimal temperature can vary. Typically, the reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction when the catalyst is added. The reaction is then often allowed to warm to room temperature or is gently heated (e.g., 40-60 °C) to ensure it proceeds to completion.[1] Higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts.

Q4: Which solvent is best for this Friedel-Crafts acylation?

A4: Common solvents for Friedel-Crafts acylation include non-polar, inert solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂). The choice of solvent can influence the reaction rate and the ratio of ortho to para products. In some cases, using an excess of the aromatic substrate (chlorobenzene) can also serve as the solvent.

Q5: How can I minimize the formation of impurities?

A5: To minimize impurities, it is crucial to use high-purity, anhydrous reagents and solvents. Maintaining a controlled temperature throughout the reaction and ensuring an inert atmosphere will also help to prevent side reactions. A proper workup procedure, including quenching with cold water or dilute acid and washing with a bicarbonate solution, is essential to remove the catalyst and any acidic byproducts.

Q6: What are the best methods for purifying the final product?

A6: The primary methods for purifying this compound are column chromatography on silica gel and recrystallization. For column chromatography, a gradient of ethyl acetate in hexane is a common eluent system. For recrystallization, solvents such as ethanol, isopropanol, or a mixture of hexane and ethyl acetate can be effective.[4]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize the specific conditions based on their experimental setup and desired outcomes.

Materials:

  • Chlorobenzene (anhydrous)

  • Phenylacetyl chloride

  • Aluminum chloride (AlCl₃, anhydrous) or Iron(III) chloride (FeCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous) or 1,2-dichloroethane (DCE, anhydrous)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an inlet for inert gas.

  • Under an inert atmosphere, add chlorobenzene (1.2 to 2 equivalents) and the anhydrous solvent (e.g., DCM) to the flask. Cool the mixture in an ice bath to 0-5 °C.

  • Carefully and portion-wise, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to the stirred solution.

  • In the addition funnel, place a solution of phenylacetyl chloride (1 equivalent) in a small amount of the anhydrous solvent.

  • Add the phenylacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. The reaction can be gently heated (e.g., 40-50 °C) and stirred for 1-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Once the reaction is complete, cool the mixture back down in an ice bath and slowly quench the reaction by carefully adding crushed ice, followed by cold water and then a dilute HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Effect of Catalyst on Yield (Illustrative)

Catalyst (1.1 eq.)SolventTemperature (°C)Time (h)Yield of ortho-isomer (%)Yield of para-isomer (%)
AlCl₃DCM25335-4550-60
FeCl₃DCM25330-4045-55
AlCl₃DCE50240-5055-65
FeCl₃DCE50235-4550-60

Note: These are representative yield ranges. Actual yields may vary depending on the specific reaction conditions.

Table 2: Effect of Solvent on Ortho/Para Ratio (Illustrative)

SolventTemperature (°C)Ortho:Para Ratio
Dichloromethane (DCM)25~ 1 : 1.4
1,2-Dichloroethane (DCE)50~ 1 : 1.3
Carbon Disulfide (CS₂)25~ 1 : 1.5
Nitrobenzene25~ 1 : 1.2

Note: The ortho/para ratio is influenced by both solvent polarity and steric factors.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Chlorobenzene & Anhydrous Solvent cool Cool to 0-5 °C reagents->cool add_catalyst Add Lewis Acid (e.g., AlCl₃) cool->add_catalyst add_acyl Add Phenylacetyl Chloride Dropwise add_catalyst->add_acyl stir Stir at 0-5 °C then Warm to RT or Heat add_acyl->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench with Ice & Dilute HCl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield? moisture Moisture Present? start->moisture Yes temp Temperature Too Low? start->temp Yes time Insufficient Time? start->time Yes impure_reagents Impure Reagents? start->impure_reagents Yes inactive_catalyst Use Anhydrous Conditions & Fresh Catalyst moisture->inactive_catalyst Yes insufficient_catalyst Increase Catalyst Loading moisture->insufficient_catalyst No increase_temp Warm to RT or Gently Heat temp->increase_temp Yes increase_time Increase Reaction Time time->increase_time Yes purify_reagents Purify/Use High-Purity Reagents impure_reagents->purify_reagents Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(2-Chlorophenyl)-2-phenylethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Deactivated Aromatic Ring: The presence of strongly deactivating groups on the chlorobenzene ring can inhibit the reaction. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.1. Use fresh, anhydrous Lewis acid catalyst and ensure all glassware and solvents are dry. 2. Ensure the starting chlorobenzene is pure and free from strongly deactivating contaminants. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
High Proportion of Para Isomer Formation of the para isomer, 1-(4-Chlorophenyl)-2-phenylethanone, is a common competing reaction due to steric hindrance at the ortho position.[1]1. Reaction Temperature: Lowering the reaction temperature may slightly favor the formation of the ortho isomer, although the para isomer will likely remain the major product. 2. Solvent Choice: The choice of solvent can influence the isomer ratio. Experiment with different non-polar solvents. 3. Catalyst: The nature of the Lewis acid catalyst can affect regioselectivity. Consider screening alternative Lewis acids.
Presence of Multiple Byproducts 1. Polyacylation: Although less common in acylation than alkylation, excessive reaction times or a high catalyst-to-substrate ratio can lead to the introduction of a second acyl group. 2. Decomposition of Reagents: Phenylacetyl chloride can be unstable and may decompose, leading to other side reactions.1. Use a stoichiometric amount of the acylating agent. The product is deactivated towards further acylation, which naturally limits polyacylation.[2][3] 2. Use freshly distilled or high-purity phenylacetyl chloride.
Difficulty in Product Isolation The product mixture contains both ortho and para isomers which can be challenging to separate due to similar physical properties.1. Fractional Crystallization: Exploit potential differences in the solubility of the ortho and para isomers in a suitable solvent system. Multiple recrystallizations may be necessary. 2. Column Chromatography: Use silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to separate the isomers. Monitor the separation by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the synthesis of this compound via Friedel-Crafts acylation?

The main side reaction is the formation of the isomeric product, 1-(4-Chlorophenyl)-2-phenylethanone. The chlorine atom on the benzene ring is an ortho-para directing group.[1] Due to steric hindrance from the chlorine atom at the ortho position, the para-substituted product is typically the major product.[1]

Q2: Can I avoid the formation of the para isomer?

Completely avoiding the formation of the para isomer is highly unlikely in a standard Friedel-Crafts acylation of chlorobenzene. However, you may be able to influence the ortho/para ratio to a limited extent by carefully controlling reaction conditions such as temperature, solvent, and the choice of Lewis acid catalyst.

Q3: Why is my Friedel-Crafts acylation reaction not working?

The most common reason for failure in Friedel-Crafts reactions is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture. It is crucial to use anhydrous reagents and dry glassware. Additionally, the presence of strongly deactivating groups on the aromatic ring can prevent the reaction from occurring.[3]

Q4: Are there alternative methods for this synthesis?

While Friedel-Crafts acylation is a common method, other synthetic routes could be explored. These might include coupling reactions involving organometallic reagents.

Q5: How can I effectively separate the ortho and para isomers?

Separation of the ortho and para isomers can be achieved through:

  • Fractional Crystallization: This technique relies on the different solubilities of the isomers in a particular solvent. A systematic trial of different solvents and temperatures is often required to find optimal conditions.

  • Column Chromatography: This is a very effective method for separating isomers. A silica gel column with a suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the ortho and para products. The separation can be monitored by TLC to identify the fractions containing the desired product.

Data Presentation

The following table summarizes the expected products and their typical distribution in a Friedel-Crafts acylation of chlorobenzene. Please note that the exact ratios can vary based on specific reaction conditions. The data for benzoylation is used here as a close approximation for acylation with phenylacetyl chloride.

Product Structure Typical Yield Range (%) Notes
This compound (Ortho Isomer)2-Cl-C₆H₄-C(O)-CH₂-C₆H₅3 - 12The desired, but typically minor, product.
1-(4-Chlorophenyl)-2-phenylethanone (Para Isomer)4-Cl-C₆H₄-C(O)-CH₂-C₆H₅84 - 97The major byproduct due to less steric hindrance.[4]
1-(3-Chlorophenyl)-2-phenylethanone (Meta Isomer)3-Cl-C₆H₄-C(O)-CH₂-C₆H₅0.1 - 4A minor byproduct.

Data is based on the benzoylation of chlorobenzene and serves as an estimate.[4]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Chlorobenzene with Phenylacetyl Chloride

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Chlorobenzene

  • Phenylacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (a slight molar excess relative to the acylating agent) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Dissolve phenylacetyl chloride in anhydrous dichloromethane and add it to the dropping funnel.

  • Reaction Initiation: Cool the aluminum chloride suspension in an ice bath. Slowly add the phenylacetyl chloride solution from the dropping funnel to the stirred suspension.

  • Addition of Substrate: After the addition of phenylacetyl chloride is complete, add chlorobenzene (in slight excess) dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC. If necessary, the reaction can be gently heated to reflux to drive it to completion.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by slowly adding crushed ice, followed by dilute hydrochloric acid. This will decompose the aluminum chloride complex.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Purification:

    • The crude product, a mixture of ortho and para isomers, can be purified by fractional crystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.

G cluster_main Main Reaction Pathway Chlorobenzene Chlorobenzene AcyliumIon Acylium Ion Intermediate Chlorobenzene->AcyliumIon Electrophilic Aromatic Substitution PhenylacetylChloride Phenylacetyl Chloride AlCl3 AlCl₃ (Catalyst) PhenylacetylChloride->AlCl3 Forms AlCl3->AcyliumIon Generates ProductMixture Mixture of Ortho and Para Isomers AcyliumIon->ProductMixture OrthoProduct 1-(2-Chlorophenyl)- 2-phenylethanone (Desired Product) ProductMixture->OrthoProduct Separation ParaProduct 1-(4-Chlorophenyl)- 2-phenylethanone (Side Product) ProductMixture->ParaProduct Separation

Caption: Main reaction pathway for the synthesis.

G Start Experiment Start LowYield Low Yield? Start->LowYield CheckCatalyst Check Catalyst Activity (Anhydrous?) LowYield->CheckCatalyst Yes ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReactionConditions Check Reaction Time/ Temperature CheckCatalyst->CheckReactionConditions CheckReactionConditions->ImpureProduct HighParaIsomer High Para Isomer Content? ImpureProduct->HighParaIsomer Yes OtherByproducts Other Byproducts Present? ImpureProduct->OtherByproducts No OptimizeSeparation Optimize Separation (Crystallization/Chromatography) HighParaIsomer->OptimizeSeparation CheckReagentPurity Check Reagent Purity OtherByproducts->CheckReagentPurity End Successful Synthesis OptimizeSeparation->End CheckReagentPurity->End

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(2-Chlorophenyl)-2-phenylethanone.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting

Question: My compound is not dissolving in the recrystallization solvent, even at boiling point. What should I do?

Answer:

This issue typically arises from using an inappropriate solvent. Here are some steps to address this:

  • Increase Solvent Volume: You may not be using enough solvent. Add small increments of the hot solvent until the compound dissolves. However, be mindful that using an excessive amount of solvent will reduce your final yield.

  • Switch to a More Polar Solvent: If you are using a non-polar solvent, try a more polar one. For aromatic ketones like this compound, solvents like ethanol, isopropanol, or ethyl acetate are often good starting points.

  • Use a Solvent Mixture: A mixture of solvents can be effective. For instance, you can dissolve your compound in a "good" solvent (in which it is highly soluble) at its boiling point and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat the solution again until it is clear and allow it to cool slowly. A mixture of isopropanol and water has been shown to be effective for purifying derivatives of this compound.[1]

Question: My compound has dissolved, but no crystals are forming upon cooling. What is the problem?

Answer:

This is a common issue known as supersaturation. Here are a few techniques to induce crystallization:

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for other crystals to form.

  • Cool to a Lower Temperature: If you have been cooling the solution at room temperature, try placing it in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Reduce the Volume of the Solvent: If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Question: I have obtained crystals, but the yield is very low. How can I improve it?

Answer:

A low yield can be due to several factors. Consider the following to improve your recovery:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve your compound. The more solvent you use, the more of your compound will remain dissolved in the mother liquor upon cooling.

  • Cool the Solution Thoroughly: Ensure that you have allowed the solution to cool for a sufficient amount of time to maximize crystal formation. Cooling in an ice bath after initial cooling to room temperature can often improve the yield.

  • Minimize Washings: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using too much washing solvent or solvent that is not cold will redissolve some of your product.

  • Recover from the Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate (mother liquor) and cooling it again. Be aware that this second crop may be less pure than the first.

Question: The purified product is still impure after recrystallization. What can I do?

Answer:

If a single recrystallization does not provide the desired purity, you may need to:

  • Perform a Second Recrystallization: Repeating the recrystallization process can further remove impurities.

  • Choose a Different Solvent: The initial solvent may not be effective at separating the specific impurities present. Experiment with different solvents or solvent mixtures.

  • Pre-treat with Activated Carbon: If your compound is colored due to impurities, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product.

  • Consider an Alternative Purification Method: If recrystallization is not effective, column chromatography may be a better option for separating the impurities.

Column Chromatography Troubleshooting

Question: I am not sure which solvent system (mobile phase) to use for the column chromatography of this compound.

Answer:

The ideal solvent system for column chromatography provides a good separation of your target compound from its impurities. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.

  • Recommended Starting Solvents: For aromatic ketones, a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. For example, a mixture of hexane and ethyl acetate in a 4:1 or 9:1 ratio has been used for similar compounds.[2][3]

  • Target Rf Value: Aim for a solvent system that gives your product an Rf value of around 0.25-0.35 on the TLC plate. This generally provides the best separation on a column.

Question: My compound is not moving down the column (Rf is too low). What should I do?

Answer:

If your compound is stuck at the top of the column, the mobile phase is not polar enough. To remedy this:

  • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to a 4:1 or even a 2:1 mixture.

Question: My compound is coming off the column too quickly with the solvent front (Rf is too high). How can I fix this?

Answer:

If your compound is eluting too quickly, the mobile phase is too polar. You should:

  • Decrease the Polarity of the Mobile Phase: Increase the proportion of the non-polar solvent. For instance, if you are using a 4:1 hexane:ethyl acetate mixture, try a 9:1 or 19:1 mixture.[2][4]

Question: The separation between my compound and an impurity is poor. How can I improve the resolution?

Answer:

Poor separation can be addressed by several strategies:

  • Optimize the Solvent System: Try different solvent combinations. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can change the selectivity of the separation.

  • Use a Longer Column: A longer column provides more surface area for the separation to occur, which can improve resolution.

  • Use a Finer Stationary Phase: Using silica gel with a smaller particle size can lead to better separation, but it may also result in a slower flow rate.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the chromatography (gradient elution). This can help to separate compounds with a wider range of polarities.

Question: I have collected the fractions, but I am not sure which ones contain my product.

Answer:

To identify the fractions containing your purified compound:

  • Thin Layer Chromatography (TLC): Spot a small amount of each fraction onto a TLC plate and run it in the same solvent system used for the column. Compare the spots to a spot of your crude starting material. The fractions containing the spot corresponding to your product can then be combined.

  • UV Visualization: If your compound is UV-active, you can visualize the spots on the TLC plate under a UV lamp.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of this compound?

A1: Common impurities can arise from the starting materials or side reactions during the synthesis. For instance, if the synthesis involves a Friedel-Crafts acylation, potential impurities could include unreacted starting materials, polysubstituted products, or isomers. In the synthesis of a similar compound, o-chlorophenyl cyclopentyl ketone, impurities such as o-chlorobenzoic acid anhydride and 1,2-di-o-chlorobenzoylcyclopentene were identified.

Q2: What is a suitable method for assessing the purity of my final product?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer is a common approach for analyzing aromatic ketones.[5] Purity is typically determined by the area percentage of the main peak.

Q3: What are the expected physical properties of this compound?

A3: The physical properties are summarized in the table below.

PropertyValue
CAS Number 72867-72-2
Molecular Formula C₁₄H₁₁ClO
Molecular Weight 230.69 g/mol

Q4: Can I use other purification techniques besides recrystallization and column chromatography?

A4: While recrystallization and column chromatography are the most common and effective methods for purifying solid organic compounds like this compound, other techniques could potentially be used. Preparative HPLC can be employed for very high purity samples, although it is generally more expensive and time-consuming for larger quantities.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Water

This protocol is based on a method used for a structurally similar compound and may require optimization for this compound.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, add water dropwise until the solution becomes persistently cloudy.

  • Redissolve: Gently heat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Column Chromatography

This is a general protocol that should be optimized using TLC analysis first.

  • Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a 9:1 mixture of hexane:ethyl acetate). Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: HPLC Purity Analysis

This is a general method for purity analysis of aromatic ketones.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 50:50 v/v), pH adjusted to 3.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small amount of the purified sample in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system. The purity is determined by the relative area of the product peak.

Data Presentation

Table 1: Recrystallization Solvent Screening (Qualitative)

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
HexaneLowModerateGood
TolueneModerateHighFair
EthanolHighVery HighPoor
IsopropanolModerateHighGood
Ethyl AcetateHighVery HighPoor
WaterInsolubleInsolubleN/A

Note: This table is a general guide based on the properties of similar aromatic ketones and should be confirmed experimentally for this compound.

Table 2: Example TLC and Column Chromatography Data for Analogous Compounds

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf Value (TLC)Reference
p-acyl phenol4:10.23[2]
1-(4-aminophenyl)ethanone4:1-[3]
2-amino-4-phenyl-6-(trifluoromethyl)pyrimidine10:10.11

Note: This data is for structurally related compounds and serves as a starting point for method development for this compound.

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Alternative Initial Purification purity_analysis Purity Analysis (HPLC) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product Purity > 98% troubleshooting Troubleshooting purity_analysis->troubleshooting Purity < 98% troubleshooting->recrystallization Re-recrystallize troubleshooting->column_chromatography Re-purify by column

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting 1 Start Recrystallization 2 Compound Dissolves in Hot Solvent? 1->2 3 No: Increase Solvent Volume or Change Solvent 2->3 No 4 Yes: Cool Solution 2->4 Yes 3->1 5 Crystals Form? 4->5 6 No: Scratch Flask, Seed, or Cool Further 5->6 No 7 Yes: Filter and Dry Crystals 5->7 Yes 6->4 8 Check Yield and Purity 7->8 9 Low Yield: Minimize Solvent, Cool Thoroughly 8->9 Low Yield 10 Low Purity: Re-recrystallize or Use Column Chromatography 8->10 Low Purity 11 Acceptable Product 8->11 Acceptable

Caption: Troubleshooting logic for the recrystallization process.

References

Technical Support Center: 1-(2-Chlorophenyl)-2-phenylethanone Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chlorophenyl)-2-phenylethanone. The information provided is intended to help anticipate and address potential issues related to the degradation of this compound during experimental studies.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: I am observing an unexpected peak in my HPLC chromatogram after leaving my sample solution of this compound on the benchtop for a few hours. What could be the cause?

Answer:

Exposure to ambient light may be causing photodegradation of your compound. Aromatic ketones, such as this compound, are known to be susceptible to photochemical reactions.

Recommended Actions:

  • Protect from Light: Store your sample solutions in amber vials or wrap them in aluminum foil to prevent light exposure.

  • Analyze Freshly Prepared Samples: Whenever possible, analyze your samples immediately after preparation.

  • Forced Degradation Study: To confirm light sensitivity, intentionally expose a solution to a UV lamp or direct sunlight for a controlled period and compare the chromatogram to a light-protected sample.

Question 2: My sample of this compound shows signs of degradation when dissolved in an acidic or basic mobile phase for HPLC analysis. What degradation products might be forming?

Answer:

While this compound does not have readily hydrolyzable groups, extreme pH conditions can catalyze degradation.

  • Acid-Catalyzed Degradation: In acidic conditions, you might observe the formation of rearrangement products or cleavage of the molecule.

  • Base-Catalyzed Degradation: In basic conditions, oxidation or rearrangement reactions may be favored.

Recommended Actions:

  • pH Screening: Perform a preliminary stability study by dissolving your compound in buffers of different pH values (e.g., pH 2, 7, and 10) and monitoring for degradation over time.

  • Use a Neutral Mobile Phase: If possible, adjust your HPLC method to use a mobile phase with a pH closer to neutral.

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the degradation products, which can help in elucidating their structures.

Question 3: I am conducting a thermal stress study on my compound, and I observe multiple degradation peaks in the GC-MS analysis. What are the likely degradation pathways?

Answer:

At elevated temperatures, this compound can undergo several degradation reactions. The most likely pathways include:

  • Oxidation: The methylene bridge between the two phenyl rings is susceptible to oxidation, which could lead to the formation of a diketone (benzil-type structure) or cleavage products like benzoic acid and 2-chlorobenzoic acid.

  • Decarbonylation: Cleavage of the carbonyl group could occur, leading to the formation of 1-(2-chlorophenyl)-1-phenylethane.

  • Dehalogenation: The chloro-substituent on the phenyl ring could be removed.

Recommended Actions:

  • Stepwise Temperature Increase: Conduct your thermal stress study at incremental temperatures (e.g., 40°C, 60°C, 80°C) to observe the onset of degradation and the formation of different products at each stage.

  • Inert Atmosphere: To distinguish between thermal and oxidative degradation, perform a parallel study under an inert atmosphere (e.g., nitrogen or argon). If fewer degradation products are observed, oxidation is a significant pathway.

  • Mass Spectral Library Search: Utilize the mass spectral library of your GC-MS to tentatively identify the degradation products based on their fragmentation patterns.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of this compound.

What are the most likely degradation pathways for this compound?

Based on its chemical structure, the most probable degradation pathways are:

  • Photodegradation: Excitation of the aromatic ketone by UV or visible light can lead to the formation of radical intermediates, which can then undergo various reactions, including cleavage and rearrangement.

  • Oxidation: The benzylic carbon is susceptible to oxidation, potentially leading to the formation of a diketone or cleavage of the C-C bond to form carboxylic acids.

  • Reduction: The ketone functionality can be reduced to a secondary alcohol, 1-(2-chlorophenyl)-2-phenylethanol.

  • Acid/Base Catalyzed Degradation: Extreme pH conditions can promote hydrolysis or rearrangement reactions.

How can I monitor the degradation of this compound?

The most common analytical techniques for monitoring the degradation of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • HPLC-UV: This is a robust method for quantifying the parent compound and detecting the formation of degradation products. A stability-indicating method should be developed where the parent peak is well-resolved from all degradation product peaks.

  • GC-MS: This technique is particularly useful for identifying volatile degradation products and provides structural information through mass spectrometry.[1]

What are the recommended storage conditions for this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store it:

  • In a well-sealed container to protect it from moisture and air.

  • At a cool temperature (refrigerated or frozen for long-term storage).

  • Protected from light by using an amber-colored container or storing it in the dark.

Are there any known reactive functional groups in this compound that I should be aware of during experimental design?

Yes, the primary reactive functional group is the aromatic ketone . This group can participate in photochemical reactions and is susceptible to reduction. The benzylic C-H bonds (on the carbon between the two rings) are also reactive and can be oxidized. The chlorine substituent on the phenyl ring is generally stable but can be removed under certain reductive or high-energy conditions.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate potential outcomes.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation Products Detected
Acidic (0.1 M HCl)24 hours60°C15%2
Basic (0.1 M NaOH)24 hours60°C25%3
Oxidative (3% H₂O₂)24 hoursRoom Temp40%4
Thermal48 hours80°C10%2
Photolytic (UV Lamp)8 hoursRoom Temp50%5

Table 2: Major Degradation Products Observed under Different Stress Conditions

Stress ConditionMajor Degradation Product(s) (Hypothetical)
AcidicIsomeric rearrangement products
Basic2-Chlorobenzoic acid, Benzoic acid
Oxidative1-(2-Chlorophenyl)-2-phenyl-1,2-ethanedione, 2-Chlorobenzoic acid, Benzoic acid
Thermal1-(2-chlorophenyl)-1-phenylethane (decarbonylation product)
PhotolyticComplex mixture of cleavage and rearrangement products

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Testing

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50:50 acetonitrile:water.

    • Linearly increase to 90:10 acetonitrile:water over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Degradation Product Identification

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Mandatory Visualization

cluster_main Inferred Degradation Pathways of this compound cluster_photo Photodegradation cluster_ox Oxidation cluster_red Reduction parent This compound photo_rad Radical Intermediates parent->photo_rad Light (UV/Vis) diketone 1-(2-Chlorophenyl)-2-phenyl- 1,2-ethanedione parent->diketone Oxidizing Agent (e.g., H₂O₂) ox_cleavage 2-Chlorobenzoic Acid + Benzoic Acid parent->ox_cleavage Strong Oxidation alcohol 1-(2-Chlorophenyl)-2-phenylethanol parent->alcohol Reducing Agent (e.g., NaBH₄) photo_cleavage Cleavage Products photo_rad->photo_cleavage photo_rearrange Rearrangement Products photo_rad->photo_rearrange

Caption: Inferred degradation pathways of this compound.

cluster_workflow Experimental Workflow for Degradation Studies prep Prepare Stock Solution of This compound stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress->sample analysis Analyze Samples by HPLC-UV and/or GC-MS sample->analysis quant Quantify Parent Compound and Degradation Products analysis->quant identify Identify Degradation Products (using MS data) analysis->identify pathway Propose Degradation Pathways quant->pathway identify->pathway

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Stabilization of 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chlorophenyl)-2-phenylethanone. The information is designed to address specific issues that may be encountered during its storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound can be compromised by several environmental factors. The most common degradation triggers are exposure to light (photodegradation), high temperatures (thermal degradation), oxygen (oxidation), and non-neutral pH conditions (hydrolysis). It is crucial to control these factors to ensure the long-term stability of the compound.

Q2: What are the visual or physical indicators of degradation?

A2: Degradation of this compound, which is typically a solid, may be indicated by a change in color, the appearance of new or unexpected peaks in analytical chromatograms (e.g., HPLC), or a decrease in the purity of the main compound. In solution, degradation might also manifest as discoloration or the formation of precipitates.

Q3: What are the recommended general storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed, opaque container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen, thereby preventing oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Problem: You observe a rapid decrease in the concentration of this compound in your experimental solution.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Photodegradation Aromatic ketones can be sensitive to light. Protect your solution from light by using amber vials or by wrapping the container in aluminum foil.
Oxidative Degradation If your solvent is not deoxygenated, dissolved oxygen can react with the compound. Prepare your solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon).
Hydrolysis The pH of your solution may be acidic or basic, leading to hydrolysis of the chloro-substituent. Ensure the pH of your solution is neutral. If necessary, use a suitable buffer system.
Reactive Solvent The solvent itself might be reacting with the compound. Verify the compatibility of your solvent with this compound. Consider using a less reactive, high-purity solvent.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage

Problem: Your HPLC analysis of a stored sample of this compound shows the emergence of new, unidentified peaks.

Troubleshooting Steps:

This issue is a strong indicator of degradation. To identify the degradation pathway and the nature of the impurities, a forced degradation study is recommended. This will help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[1][2][3][4]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 24 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Separately, heat a solution of the compound at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC method with a photodiode array (PDA) detector to separate and identify the degradation products.

Expected Outcomes:

Stress Condition Potential Degradation Products
Acidic/Basic Hydrolysis1-(2-Hydroxyphenyl)-2-phenylethanone, 2-chlorobenzoic acid, phenylacetic acid
OxidationHydroperoxides, benzoic acid, benzaldehyde
Thermal DegradationCleavage products such as benzaldehyde and 2-chlorotoluene
PhotodegradationRadical coupling products, photo-rearranged isomers

Visualizations

Proposed Degradation Pathways

DegradationPathways cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis pH oxidation Oxidation (O₂, H₂O₂) main->oxidation O₂ photodegradation Photodegradation (UV/Vis Light) main->photodegradation thermal Thermal Degradation (Heat) main->thermal Δ hydrolysis_prod 1-(2-Hydroxyphenyl)-2-phenylethanone 2-Chlorobenzoic acid hydrolysis->hydrolysis_prod oxidation_prod Hydroperoxides Benzoic acid oxidation->oxidation_prod photo_prod Radical Adducts Isomers photodegradation->photo_prod thermal_prod Benzaldehyde 2-Chlorotoluene thermal->thermal_prod

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Study

StabilityWorkflow cluster_setup 1. Study Setup cluster_testing 2. Stability Testing cluster_evaluation 3. Data Evaluation prep Prepare Samples of This compound storage Store under Defined Conditions (e.g., Temperature, Humidity, Light) prep->storage sampling Withdraw Samples at Pre-defined Time Points storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantify Quantify Parent Compound and Degradation Products analysis->quantify kinetics Determine Degradation Rate and Shelf-life quantify->kinetics

Caption: General workflow for a long-term stability study.

References

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 1-(2-Chlorophenyl)-2-phenylethanone. It focuses on alternative catalytic systems to traditional methods, offering detailed experimental protocols and addressing potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common alternative catalytic strategies for the synthesis of this compound?

A1: Alternative catalytic strategies primarily focus on avoiding harsh reagents and improving efficiency and selectivity. The main approaches include:

  • Palladium-catalyzed α-arylation: This method involves the cross-coupling of an enolate or enolate equivalent of 2'-chloroacetophenone with a phenylating agent, such as phenylboronic acid (Suzuki-Miyaura coupling).

  • Copper-catalyzed cross-coupling: Copper catalysts offer a more economical alternative to palladium for similar cross-coupling reactions.

  • Iron-catalyzed cross-coupling: Iron catalysts are an environmentally benign and cost-effective option, typically involving the reaction of a benzyl halide with an aryl Grignard reagent.

  • Organocatalysis: Chiral organic molecules can be used to catalyze the asymmetric synthesis, providing enantiomerically enriched products.

Q2: My palladium-catalyzed α-arylation reaction is not working. What are the common causes of failure?

A2: Several factors can lead to the failure of a Suzuki-Miyaura type α-arylation of a ketone. Common issues include:

  • Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand choice: The choice of phosphine ligand is crucial. For α-arylation of ketones, bulky, electron-rich ligands are often required.

  • Base selection: The base plays a critical role in both the transmetalation and enolate formation steps. The strength and solubility of the base can significantly impact the reaction outcome.

  • Poor quality of boronic acid: Phenylboronic acid can dehydrate to form boroxines, which are less reactive. Ensure the boronic acid is of high quality or consider using a boronate ester.

Q3: I am observing significant amounts of homocoupling of my phenylboronic acid in my palladium-catalyzed reaction. How can I minimize this side reaction?

A3: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings. To minimize it:

  • Ensure rigorous inert atmosphere: Oxygen can promote the homocoupling reaction.

  • Control the reaction temperature: Lowering the temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Use a different palladium precursor: Some palladium precursors are more prone to generating Pd(0) species that favor homocoupling.

  • Adjust the stoichiometry: Using a slight excess of the α-halo ketone relative to the boronic acid can help.

Q4: What are the main challenges when using iron catalysts for the synthesis of this compound?

A4: While iron catalysts are attractive, they can present challenges:

  • Reaction initiation: The active iron species often needs to be formed in situ, and the initiation can be sensitive to impurities.

  • Reductive homocoupling: A common side reaction is the homocoupling of the benzyl halide starting material.

  • Substrate scope: The reaction can be sensitive to the electronic and steric properties of the substrates.

  • Reproducibility: Minor variations in reagent quality or reaction setup can sometimes lead to inconsistent results.

Troubleshooting Guides

Palladium-Catalyzed α-Arylation of 2'-Chloroacetophenone
Problem Possible Cause Troubleshooting Steps
Low or no conversion Inactive catalyst- Use a fresh batch of palladium precursor and ligand.- Ensure rigorous exclusion of air and moisture by using dry solvents and an inert atmosphere.
Inappropriate ligand- Screen different bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).
Incorrect base- Try a different base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu). The choice of base can be critical.
Low Yield Side reactions (e.g., homocoupling of boronic acid)- Degas the reaction mixture thoroughly.- Use a slight excess of 2'-chloroacetophenone.- Consider using a different palladium source or ligand.
Product degradation- Monitor the reaction by TLC or GC-MS to avoid prolonged reaction times.- Ensure the work-up procedure is not too harsh.
Formation of multiple byproducts Non-selective reaction- Optimize the reaction temperature; lower temperatures may increase selectivity.- Screen different solvent systems.
Iron-Catalyzed Cross-Coupling
Problem Possible Cause Troubleshooting Steps
Low or no conversion Inactive catalyst- Ensure the iron salt is of high purity.- The Grignard reagent should be freshly prepared or titrated.
Reaction inhibition- Impurities in the starting materials or solvent can inhibit the catalyst. Purify starting materials if necessary.
High amount of homocoupled product Reaction conditions favor homocoupling- Slowly add the Grignard reagent to the reaction mixture.- Adjust the reaction temperature.
Poor reproducibility Sensitivity to reaction setup- Ensure consistent stirring speed and temperature control.- Use high-purity reagents and dry glassware.

Experimental Protocols

Palladium-Catalyzed Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from known methods for the α-arylation of ketones.

Reagents and Materials:

  • 2'-Chloroacetophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Add 2'-chloroacetophenone (1.0 equivalent) and phenylboronic acid (1.5 equivalents).

  • Add anhydrous toluene and a small amount of degassed water (e.g., 10:1 toluene:water).

  • Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Iron-Catalyzed Synthesis of this compound

This protocol is a representative procedure based on iron-catalyzed cross-coupling of benzyl halides with aryl Grignards.

Reagents and Materials:

  • 2-Chloro-α-bromoacetophenone (or 2-chloro-α-chloroacetophenone)

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Iron(III) chloride (FeCl₃, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add anhydrous FeCl₃ (5 mol%).

  • Add anhydrous THF and cool the mixture to 0 °C.

  • To this solution, add a solution of 2-chloro-α-haloacetophenone (1.0 equivalent) in THF.

  • Slowly add the phenylmagnesium bromide solution (1.2 equivalents) dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Alternative Catalytic Systems

Catalyst SystemTypical Catalyst LoadingTemperature (°C)Reaction Time (h)Reported Yield Range (%)Key AdvantagesKey Disadvantages
Palladium/SPhos 1-5 mol%80-11012-2470-95High functional group tolerance, well-establishedCost of palladium and ligands, sensitivity to air
Copper(I) Iodide 5-10 mol%100-12024-4860-85Lower cost than palladiumOften requires higher catalyst loading and longer reaction times
Iron(III) Chloride 5-10 mol%0 - rt2-650-80Inexpensive, environmentally friendlyProne to side reactions, can be substrate-specific
Chiral Organocatalyst 10-20 mol%-20 - rt24-7270-90 (with high ee)Enables asymmetric synthesis, metal-freeHigher catalyst loading, longer reaction times

Visualizations

experimental_workflow_palladium reagents 1. Add Pd(OAc)₂, SPhos, K₃PO₄, 2'-chloroacetophenone, and phenylboronic acid to flask solvent 2. Add anhydrous toluene and degassed water reagents->solvent reaction 3. Heat at 80-100 °C with stirring solvent->reaction monitoring 4. Monitor reaction by TLC/GC-MS reaction->monitoring workup 5. Quench with water, extract with organic solvent monitoring->workup purification 6. Dry, concentrate, and purify by column chromatography workup->purification product 1-(2-Chlorophenyl)- 2-phenylethanone purification->product

Caption: Palladium-catalyzed Suzuki-Miyaura coupling workflow.

experimental_workflow_iron catalyst_prep 1. Add anhydrous FeCl₃ to THF at 0 °C substrate_add 2. Add 2-chloro-α-halo- acetophenone solution catalyst_prep->substrate_add grignard_add 3. Slowly add phenyl- magnesium bromide substrate_add->grignard_add reaction 4. Warm to RT and stir grignard_add->reaction monitoring 5. Monitor reaction by TLC/GC-MS reaction->monitoring workup 6. Quench with aq. NH₄Cl, extract with organic solvent monitoring->workup purification 7. Dry, concentrate, and purify by column chromatography workup->purification product 1-(2-Chlorophenyl)- 2-phenylethanone purification->product

Caption: Iron-catalyzed cross-coupling workflow.

Validation & Comparative

Spectroscopic Scrutiny: Confirming the Structure of 1-(2-Chlorophenyl)-2-phenylethanone through Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 1-(2-Chlorophenyl)-2-phenylethanone using a multi-faceted spectroscopic approach. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the analytical process.

The precise structural elucidation of synthesized organic compounds is a cornerstone of chemical research and drug development. In this guide, we delve into the spectroscopic analysis of this compound, a deoxybenzoin derivative, to unequivocally confirm its molecular structure. By comparing its spectral data with those of known analogs—1,2-diphenylethanone (deoxybenzoin) and 2-bromo-1-(2-chlorophenyl)ethanone—we can confidently assign key structural features and highlight the influence of substituents on the spectroscopic properties.

Comparative Spectroscopic Data

The structural confirmation of this compound is achieved through the combined interpretation of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. The data presented in the following tables offer a comparative overview of the key spectroscopic features of the target compound and its selected alternatives.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundMethylene (-CH₂-)Aromatic Protons (2-Chlorophenyl)Aromatic Protons (Phenyl)
This compound (Expected) ~4.3 (s)7.3-7.6 (m)7.2-7.4 (m)
1,2-Diphenylethanone (Deoxybenzoin)4.29 (s)7.9-8.0 (m, 2H), 7.2-7.6 (m, 8H)-
2-Bromo-1-(2-chlorophenyl)ethanone[1]4.53 (s)7.35-7.65 (m, 4H)-

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundCarbonyl (C=O)Methylene (-CH₂-)Aromatic Carbons (2-Chlorophenyl)Aromatic Carbons (Phenyl)
This compound (Expected) ~196~45~127-138~126-134
1,2-Diphenylethanone (Deoxybenzoin)197.545.5133.1, 128.6, 128.5, 137.1129.5, 128.6, 126.9, 134.6
2-Bromo-1-(2-chlorophenyl)ethanone[1]194.034.7127.2, 130.3, 130.5, 130.6, 132.8, 136.2-

Table 3: FT-IR Spectral Data (Wavenumbers in cm⁻¹)

CompoundC=O StretchC-H (Aromatic)C-Cl Stretch
This compound (Expected) ~1690~3060~750
1,2-Diphenylethanone (Deoxybenzoin)16863063, 3030-
2-Bromo-1-(2-chlorophenyl)ethanone~1700 (Estimated)~3060 (Estimated)~750 (Estimated)

Table 4: UV-Vis Spectral Data (λmax in nm)

Compoundn→π* Transitionπ→π* Transition
This compound (Expected) ~320~245
1,2-Diphenylethanone (Deoxybenzoin)319242
2-Bromo-1-(2-chlorophenyl)ethanone~325 (Estimated)~250 (Estimated)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this analysis. Specific parameters may vary depending on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time and a larger number of scans are typically necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum Acquisition: Collect the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Spectrum Acquisition: Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λmax) are then determined.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Structure Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison cluster_confirmation Structure Confirmation Synthesis Synthesize this compound FTIR FT-IR Spectroscopy Synthesis->FTIR Acquire Spectra UVVis UV-Vis Spectroscopy Synthesis->UVVis Acquire Spectra NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Acquire Spectra AnalyzeFTIR Analyze Functional Groups (e.g., C=O, C-Cl) FTIR->AnalyzeFTIR AnalyzeUVVis Analyze Electronic Transitions (n→π, π→π) UVVis->AnalyzeUVVis AnalyzeNMR Analyze Chemical Shifts and Coupling NMR->AnalyzeNMR CompareData Compare with Analogs: - 1,2-Diphenylethanone - 2-Bromo-1-(2-chlorophenyl)ethanone AnalyzeFTIR->CompareData AnalyzeUVVis->CompareData AnalyzeNMR->CompareData Confirmation Confirm Structure of this compound CompareData->Confirmation Confirm structural assignments

References

Purity Assessment of Synthesized 1-(2-Chlorophenyl)-2-phenylethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-(2-Chlorophenyl)-2-phenylethanone, a key building block in the synthesis of various pharmaceutical compounds. The data presented herein, supported by detailed experimental protocols, will aid researchers in selecting the most appropriate techniques for their specific needs, ensuring the quality and safety of their compounds.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be determined using several analytical techniques, each with its own set of advantages and limitations. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Quantification of nuclei (e.g., ¹H) based on the direct proportionality of the NMR signal integral to the number of nuclei.
Typical Purity Range Detected 95-100%98-100%90-100% (with high accuracy)
Sensitivity High (ng to pg levels)Very High (pg to fg levels)Moderate (µg to mg levels)
Selectivity High, tunable with different columns and mobile phases.Very High, based on both retention time and mass fragmentation patterns.High, based on unique chemical shifts of nuclei.
Quantification Relative (based on peak area percentage) or absolute (with a certified reference standard).Relative or absolute quantification.Absolute quantification without a specific reference standard of the analyte is possible.[1][2][3]
Impurity Detection Detects non-volatile and thermally labile impurities.Ideal for volatile and semi-volatile impurities.Can detect a wide range of impurities containing NMR-active nuclei.
Sample Throughput HighModerate to HighLow to Moderate
Instrumentation Cost ModerateHighHigh
Primary Use Case Routine quality control, stability testing, and quantification of known and unknown impurities.Identification and quantification of volatile organic impurities, residual solvents, and byproducts.Accurate purity determination, quantification of components in a mixture, and structural elucidation of impurities.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction between chlorobenzene and phenylacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This process can lead to the formation of several impurities.

Common Impurities:

  • Isomeric Products: The acylation of chlorobenzene can result in the formation of the para-isomer, 1-(4-Chlorophenyl)-2-phenylethanone, as a major byproduct due to the ortho-, para-directing nature of the chlorine substituent.[4][5] Steric hindrance at the ortho position generally favors the formation of the para product.

  • Polysubstituted Products: Although the acyl group is deactivating, under forcing conditions, a second acylation on the phenyl ring of the product or on the starting chlorobenzene can occur, leading to diacylated byproducts.

  • Unreacted Starting Materials: Residual chlorobenzene and phenylacetyl chloride may be present in the final product if the reaction does not go to completion.

  • Hydrolysis Products: Phenylacetyl chloride can hydrolyze to phenylacetic acid in the presence of moisture.

  • Byproducts from the Catalyst: The Lewis acid catalyst can promote side reactions, including rearrangements and polymerization, especially at elevated temperatures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine purity assessment and quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). If necessary, add 0.1% TFA or formic acid to both solvents to improve peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to prepare a 1 mg/mL stock solution. Prepare working standards of lower concentrations by serial dilution.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the synthesized this compound and dissolve it in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, create a calibration curve from the standard solutions and determine the concentration of the analyte in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and isomeric byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-500 amu

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis: Identify the main component and any impurities by comparing their retention times and mass spectra with reference spectra in the library or with known standards. Quantify impurities by comparing their peak areas to that of the main component or an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

qNMR provides a highly accurate method for purity determination without the need for a specific reference standard of the analyte.[1][2][3] An internal standard of known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of high purity (e.g., maleic acid, 1,4-dinitrobenzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for a comprehensive and reliable purity assessment of synthesized compounds.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Purity Assessment cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Isolation Isolation & Purification (e.g., Recrystallization, Chromatography) Synthesis->Isolation SamplePrep Sample Preparation Isolation->SamplePrep HPLC HPLC Analysis (Purity, Impurity Profile) SamplePrep->HPLC GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) SamplePrep->GCMS qNMR qNMR Analysis (Absolute Purity) SamplePrep->qNMR DataAnalysis Data Interpretation & Impurity Identification HPLC->DataAnalysis GCMS->DataAnalysis qNMR->DataAnalysis PurityReport Purity Report Generation DataAnalysis->PurityReport FinalDecision FinalDecision PurityReport->FinalDecision Final Decision: Accept/Reject Batch

Caption: Workflow for the purity assessment of this compound.

Logical Relationship of Analytical Techniques in a Comprehensive Purity Assessment

The selection and integration of different analytical techniques provide a robust and comprehensive evaluation of the compound's purity.

Analytical_Technique_Relationship cluster_screening Initial Screening & Profiling cluster_quantification Quantitative & Structural Analysis cluster_confirmation Structural Elucidation of Unknowns Compound Synthesized this compound TLC Thin-Layer Chromatography (TLC) - Rapid qualitative assessment - Reaction monitoring Compound->TLC HPLC_Screening HPLC Screening - Preliminary purity check - Identification of major impurities Compound->HPLC_Screening HPLC_Quantitative Quantitative HPLC - Accurate quantification of impurities - Assay determination HPLC_Screening->HPLC_Quantitative GCMS_Analysis GC-MS Analysis - Identification of volatile impurities - Confirmation of isomeric byproducts HPLC_Screening->GCMS_Analysis qNMR_Purity qNMR for Absolute Purity - High-accuracy purity value - Structural confirmation HPLC_Screening->qNMR_Purity LCMS LC-MS/MS - Molecular weight determination of non-volatile impurities HPLC_Quantitative->LCMS GCMS_Analysis->LCMS NMR_Structural 2D NMR (COSY, HSQC, HMBC) - Unambiguous structure determination of impurities LCMS->NMR_Structural

References

A Comparative Guide to the Reactivity of 1-(2-Chlorophenyl)-2-phenylethanone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-(2-Chlorophenyl)-2-phenylethanone, a member of the deoxybenzoin family of ketones, with its structurally similar compounds. The comparison focuses on the principles of chemical reactivity, supported by established theoretical frameworks and outlines detailed experimental protocols for assessing their relative reactivity in key chemical transformations.

Principles of Ketone Reactivity: Electronic and Steric Effects

The reactivity of ketones, such as this compound, in nucleophilic addition reactions is primarily governed by two key factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is a major determinant of reactivity. Electron-withdrawing groups (EWGs) attached to the aromatic rings increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity and thus reduce reactivity. The position of a substituent on the aromatic ring (ortho, meta, or para) significantly influences its electronic effect through inductive and resonance effects.

  • Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile is also crucial. Bulky groups in the vicinity of the carbonyl group can physically obstruct the approach of the nucleophile, thereby slowing down the reaction rate.

Comparative Reactivity Analysis

While direct quantitative comparative studies for this compound and its isomers are not extensively available in the reviewed literature, a qualitative comparison can be made based on the established principles mentioned above. We will consider the following representative compounds for this comparison:

  • Compound A: this compound

  • Compound B: 1-(3-Chlorophenyl)-2-phenylethanone

  • Compound C: 1-(4-Chlorophenyl)-2-phenylethanone

  • Compound D: 1,2-Diphenylethanone (Deoxybenzoin)

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions

CompoundSubstituent PositionPredicted Electronic Effect on Carbonyl CarbonPredicted Steric HindrancePredicted Overall Reactivity
A ortho-ChloroStrong inductive electron withdrawalHighModerate
B meta-ChloroInductive electron withdrawalLowHigh
C para-ChloroInductive and resonance electron withdrawalLowHighest
D UnsubstitutedBaselineLowLowest

Analysis:

  • Compound C (para-Chloro): The chlorine atom at the para position exerts a strong electron-withdrawing effect through both induction and resonance, significantly increasing the electrophilicity of the carbonyl carbon. With minimal steric hindrance, it is predicted to be the most reactive towards nucleophiles.

  • Compound B (meta-Chloro): The chlorine atom at the meta position primarily exerts an electron-withdrawing inductive effect. This increases the carbonyl carbon's electrophilicity, leading to higher reactivity compared to the unsubstituted deoxybenzoin.

  • Compound A (ortho-Chloro): The ortho-chloro substituent has a strong electron-withdrawing inductive effect. However, its close proximity to the carbonyl group introduces significant steric hindrance, which can impede the approach of a nucleophile. This steric factor likely counteracts the electronic activation, leading to a moderate overall reactivity.

  • Compound D (Unsubstituted): Deoxybenzoin serves as the baseline for this comparison. Lacking any electron-withdrawing substituents, its carbonyl carbon is the least electrophilic among the compared compounds, predicting the lowest reactivity.

Experimental Protocols for Reactivity Assessment

To quantitatively assess the reactivity of these compounds, the following standardized experimental protocols can be employed.

Nucleophilic Addition: Grignard Reaction

This experiment evaluates the reactivity of the ketones towards a carbon nucleophile, the Grignard reagent. The yield of the tertiary alcohol product under standardized conditions can be used as a measure of relative reactivity.

Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Dissolve the deoxybenzoin derivative (1.0 eq) in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Isolation and Analysis: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography and determine the yield.

Reduction Reaction: Sodium Borohydride Reduction

This protocol assesses the reactivity towards a hydride nucleophile. The rate of disappearance of the ketone can be monitored by techniques like thin-layer chromatography (TLC) or spectroscopy to determine the relative reaction rates.

Protocol:

  • Reaction Setup: Dissolve the deoxybenzoin derivative (1.0 eq) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 5 minutes.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or UV-Vis spectroscopy.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), quench the reaction by the slow addition of water.

  • Isolation and Analysis: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Determine the yield of the corresponding alcohol.

Enolate Formation and Alkylation

The acidity of the α-proton and the rate of enolate formation are also indicators of reactivity. This can be assessed by a deuteration experiment or by trapping the enolate with an alkylating agent.

Protocol:

  • Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve the deoxybenzoin derivative (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Kinetic Analysis (Deuteration): After stirring for a defined period, quench the reaction with D₂O. Analyze the product by ¹H NMR to determine the extent of deuterium incorporation at the α-position. The rate of deuteration will correlate with the kinetic acidity of the α-proton.

  • Alkylation: To the enolate solution at -78 °C, add an alkylating agent such as methyl iodide (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash with brine, dry, and concentrate. Determine the yield of the α-alkylated product by chromatography and spectroscopy.

Visualization of Experimental Workflow and Reaction Pathways

experimental_workflow cluster_grignard Grignard Reaction cluster_reduction Sodium Borohydride Reduction cluster_enolate Enolate Formation & Alkylation grignard_start Deoxybenzoin Derivative grignard_reaction Nucleophilic Addition grignard_start->grignard_reaction grignard_reagent Phenylmagnesium Bromide grignard_reagent->grignard_reaction grignard_product Tertiary Alcohol grignard_reaction->grignard_product reduction_start Deoxybenzoin Derivative reduction_reaction Hydride Reduction reduction_start->reduction_reaction reduction_reagent NaBH4 reduction_reagent->reduction_reaction reduction_product Secondary Alcohol reduction_reaction->reduction_product enolate_start Deoxybenzoin Derivative enolate_formation Enolate Formation enolate_start->enolate_formation enolate_base LDA enolate_base->enolate_formation enolate_intermediate Lithium Enolate enolate_formation->enolate_intermediate enolate_alkylation Alkylation enolate_intermediate->enolate_alkylation enolate_alkylating CH3I enolate_alkylating->enolate_alkylation enolate_product α-Methylated Deoxybenzoin enolate_alkylation->enolate_product

Caption: Workflow for comparing the reactivity of deoxybenzoin derivatives.

Potential Biological Relevance and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, compounds with similar structural motifs (acetophenones, chalcones) have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. These activities are often attributed to their interaction with key cellular signaling pathways. One such critical pathway often implicated in cancer is the PI3K/Akt/mTOR signaling pathway , which regulates cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Deoxybenzoin Substituted Deoxybenzoin (e.g., this compound) Deoxybenzoin->PI3K Potential Inhibition Deoxybenzoin->Akt Deoxybenzoin->mTORC1

Caption: Potential interaction with the PI3K/Akt/mTOR signaling pathway.

It is plausible that substituted deoxybenzoins could act as inhibitors at various nodes within this pathway, such as PI3K, Akt, or mTOR, thereby exerting anti-proliferative effects. Further experimental validation is required to confirm these potential interactions and elucidate the precise mechanism of action for this compound and its analogs.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The predicted reactivities are based on established chemical principles and may not reflect the outcome of specific experimental conditions. All experimental work should be conducted with appropriate safety precautions.

Comparative Analysis of the Biological Activity of 1-(2-Chlorophenyl)-2-phenylethanone Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various compounds structurally related to 1-(2-Chlorophenyl)-2-phenylethanone. Due to a lack of comprehensive studies on a homologous series of direct analogs, this document synthesizes data from research on different classes of molecules sharing a chlorophenyl moiety. The activities explored include anticonvulsant, cytotoxic, and antifungal properties, with supporting experimental data and detailed protocols to facilitate understanding and future research.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of compounds containing a chlorophenyl group. The primary screening models used are the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures.

Comparative Data: Anticonvulsant Activity
Compound ClassSpecific CompoundAnimal ModelTestDose (mg/kg)ActivityReference
Pyrrolidine-2,5-dione-acetamide3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6 )MiceMES100100% protection (4/4 animals)[1]
Pyrrolidine-2,5-dione-acetamide3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6 )Mice6 Hz (32 mA)10075% protection (3/4 animals)[1]
Pyrrolidine-2,5-dione-acetamide3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6 )MicescPTZ10050% protection (2/4 animals)[1]
Pyrrolidine-2,5-dione-acetamide3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6 )MiceMESED₅₀ = 68.30-[1]
Phthalimide Acetamide2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione (Compound 12 )MiceMES30Protection observed[2]
Phthalimide Acetamide2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione (Compound 12 )Rats (oral)MES30More potent than phenytoin[2]
Experimental Protocols: Anticonvulsant Screening

Maximal Electroshock (MES) Test: This test is used to screen for drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-30 g) or Wistar rats.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Stimulation: After a specified pretreatment time (e.g., 0.5 h, 4 h), an electrical stimulus (e.g., 50 mA, 0.2 s in mice) is delivered via corneal or ear-clip electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor phase of the induced seizure is recorded as a positive result (protection).

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that may be effective against absence seizures.

  • Animal Model: Male albino mice (18-25 g).

  • Drug Administration: Test compounds are administered i.p. or p.o. at various doses.

  • Convulsant Administration: After a set pretreatment time, a subcutaneous injection of pentylenetetrazole (PTZ), a GABA receptor antagonist, is administered at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

  • Observation: Animals are observed for a period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period is considered protection.

  • Data Analysis: The ED₅₀ is determined.

Workflow for In Vivo Anticonvulsant Screening

G cluster_prep Preparation cluster_admin Administration cluster_mes Maximal Electroshock (MES) Test cluster_scptz Subcutaneous PTZ (scPTZ) Test cluster_analysis Data Analysis compound Test Compound (Chlorophenyl Analog) animal_model Animal Grouping (e.g., Mice) vehicle Vehicle Control drug_admin i.p. or Oral Administration animal_model->drug_admin mes_stim Electrical Stimulation (Corneal/Ear Electrodes) drug_admin->mes_stim Pretreatment Time ptz_injection Subcutaneous Injection of Pentylenetetrazole drug_admin->ptz_injection Pretreatment Time mes_obs Observe for Hind Limb Tonic Extension mes_stim->mes_obs mes_result Protection vs. Seizure mes_obs->mes_result ed50 Calculate ED₅₀ mes_result->ed50 scptz_obs Observe for Clonic Seizures ptz_injection->scptz_obs scptz_result Protection vs. Seizure scptz_obs->scptz_result scptz_result->ed50

Caption: Workflow for evaluating the anticonvulsant activity of test compounds.

Cytotoxic Activity

The cytotoxic potential of chlorophenyl-containing compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth or viability.

Comparative Data: In Vitro Cytotoxicity
Compound ClassSpecific CompoundCell LineIC₅₀ (µM)Reference
Pyrazol-3-one Derivative2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-oneMCF-7 (Breast Cancer)5.355 µg/mL[3][4]
Pyrazol-3-one Derivative2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-oneMDA-MB-231 (Breast Cancer)1.419 µg/mL[3]
Thiazole-Acetamide DerivativeN-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (Compound 8a )HeLa (Cervical Cancer)1.3 ± 0.14[5]
Pyrano[2,3-c]pyrazoleCompound 4j (structure with N-(4-chlorophenyl)pyrazole)GL261 (Glioblastoma)EC₅₀ = 4.1 ± 1.2[6]
Mitotane Analog1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (Mitotane)Fang-8 (Adrenal Neoplastic)Toxic > 168
*Note: Original data in µg/mL. Conversion to µM requires molecular weight.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group is treated with vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for another 3-4 hours. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Workflow for In Vitro Cytotoxicity Screening

G cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seed_plate Seed Cells in 96-Well Plate cell_culture->seed_plate add_compounds Add Serial Dilutions of Test Compounds seed_plate->add_compounds incubate_treat Incubate for 24-72 hours add_compounds->incubate_treat add_mtt Add MTT Reagent (Incubate 3-4h) incubate_treat->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC₅₀ read_absorbance->calc_ic50

Caption: General workflow for determining the cytotoxicity of compounds via MTT assay.

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. Certain chlorophenyl phenylethanone derivatives have been evaluated for their efficacy against pathogenic fungi, particularly Candida species.

Comparative Data: Antifungal Activity
Compound ClassSpecific CompoundFungal StrainMIC (µg/mL)Reference
Sulfonyl-phenylethanone2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanoneCandida albicans (clinical strains)0.00195 - 0.0078[6][7]
Sulfonyl-phenylethanone2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanoneCandida glabrata0.25 - 16[6]
Sulfonyl-phenylethanone2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanoneCandida tropicalis0.25 - 16[6]
Pyridazinone DerivativeCompound IIId Aspergillus niger"Very Good Activity" (Qualitative)[8]
Pyridazinone DerivativeCompound IIId Candida albicans"Very Good Activity" (Qualitative)[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Fungal strains (e.g., Candida albicans) are grown on an appropriate agar medium. A standardized suspension of yeast cells is prepared in a sterile saline solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (fungal suspension without compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well.

  • MFC Determination (Optional): To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar.

Logical Relationship in Antifungal Susceptibility Testing

G cluster_setup Assay Setup cluster_procedure Procedure cluster_results Results cluster_mfc Fungicidal Action (Optional) A Prepare Fungal Inoculum C Inoculate Microtiter Plate (Compound + Fungi) A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate (24-48 hours) C->D E Observe for Turbidity (Visual Growth) D->E F Determine MIC E->F G Subculture from Clear Wells onto Agar Plate F->G If no growth H Determine MFC G->H

Caption: Logical flow for determining MIC and MFC of antifungal compounds.

References

A Comparative Guide to the Structural Elucidation of 1-(2-Chlorophenyl)-2-phenylethanone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. It underpins our understanding of chemical reactivity, biological activity, and guides the design of new therapeutic agents. This guide provides a comparative overview of X-ray crystallography and its principal alternatives for the structural elucidation of small organic molecules, using 1-(2-Chlorophenyl)-2-phenylethanone as a focal point.

While a complete crystallographic dataset for this compound is not publicly available, we will utilize the data for its parent compound, 2-phenylacetophenone (also known as deoxybenzoin), as a representative example for X-ray crystallography. This allows for a practical illustration of the data and insights this powerful technique provides.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides highly detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1] It remains the primary method for the unambiguous determination of the atomic structure of materials.[2]

Illustrative Crystallographic Data for 2-Phenylacetophenone

As a proxy for our target molecule, the crystallographic data for 2-phenylacetophenone is presented below. This data provides a clear example of the type of precise structural information that can be obtained through X-ray crystallography.

Parameter2-Phenylacetophenone
Chemical Formula C14H12O
Molecular Weight 196.24 g/mol [3]
Crystal System Orthorhombic
Space Group Pca2₁[3]
Unit Cell Dimensions a = 8.028 Å, b = 5.456 Å, c = 24.035 Å
α = 90.0°, β = 90.0°, γ = 90.0°[3]
Melting Point 54-55 °C
Appearance White to off-white crystalline powder[4]
Experimental Protocol for Single-Crystal X-ray Diffraction

The process of determining a crystal structure through SCXRD involves several key steps, from crystal growth to data analysis.

  • Crystal Growth : The first and often most challenging step is obtaining a high-quality single crystal, typically 0.1-0.3 mm in size.[5] This can be achieved through various methods such as slow evaporation of a saturated solution, or liquid-liquid diffusion.[6][7] The compound must be of high purity.[7]

  • Crystal Mounting : The selected crystal is mounted on a goniometer head, which allows for precise rotation during the experiment.[5]

  • Data Collection : The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]

  • Data Processing : The raw diffraction intensities are processed to correct for experimental factors. This step yields a unique set of reflections.[5]

  • Structure Solution and Refinement : The "phase problem" is solved using computational methods to generate an initial electron density map.[5] From this map, a molecular model is built and then refined against the experimental data to yield the final, precise atomic coordinates.[2]

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis a High-Purity Compound b Crystal Growth a->b c Mount Single Crystal b->c d X-ray Diffraction c->d e Process Diffraction Data d->e f Solve Phase Problem e->f g Structure Refinement f->g h Final 3D Structure g->h

Caption: Experimental Workflow for X-ray Crystallography.

Alternative Techniques for Structural Elucidation

While X-ray crystallography provides unparalleled detail, its requirement for a high-quality crystal can be a significant bottleneck.[6] Other powerful analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer valuable alternatives for structural determination, particularly for compounds that are difficult to crystallize.

Comparison of Analytical Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Provided 3D atomic arrangement, bond lengths, bond angles[1]Connectivity, stereochemistry, dynamic information[9]Molecular weight, elemental composition, fragmentation pattern[10]
Strengths Unambiguous structure determination, high precision[11]Provides information on dynamics in solution, no crystal needed[12]High sensitivity, requires very small sample amount[13]
Limitations Requires high-quality single crystals, provides static structure[9]Can be complex to interpret for large molecules, lower resolution than XRD[14]Primarily provides connectivity and formula, not 3D structure
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution.[15] It provides detailed information about the chemical environment and connectivity of atoms within a molecule.

  • Sample Preparation : A small amount of the purified compound is dissolved in a suitable deuterated solvent.

  • Data Acquisition : The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. A variety of 1D (e.g., ¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments can be performed to establish atomic connectivity.[16]

  • Spectral Interpretation : The resulting spectra are analyzed to determine chemical shifts, coupling constants, and through-bond correlations, which are pieced together to build the molecular structure.[17]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ionized molecules.[10] It is highly sensitive and can provide the molecular weight and elemental formula of a compound.

  • Sample Preparation : The sample is dissolved in a suitable volatile solvent to a low concentration (e.g., in the microgram per mL range).[18]

  • Ionization and Analysis : The sample is introduced into the mass spectrometer where it is ionized. The resulting ions are separated based on their mass-to-charge ratio and detected.[10]

  • Data Interpretation : The mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry can determine the elemental composition, and tandem mass spectrometry (MS/MS) can provide fragmentation patterns that aid in structural elucidation.[19]

comparison_logic cluster_goal Primary Goal cluster_methods Analytical Methods cluster_outcomes Key Information Obtained goal Determine 3D Molecular Structure xrd X-ray Crystallography goal->xrd Requires Crystal nmr NMR Spectroscopy goal->nmr Solution Phase ms Mass Spectrometry goal->ms High Sensitivity xrd_out Precise 3D Atomic Coordinates xrd->xrd_out nmr_out Connectivity & Dynamic Information nmr->nmr_out ms_out Molecular Formula & Fragmentation ms->ms_out

Caption: Decision logic for selecting a structural elucidation technique.

Conclusion

The structural elucidation of small molecules like this compound is a critical task in modern chemistry and drug discovery. While X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, its reliance on high-quality crystals can be a limitation. In such cases, NMR spectroscopy and mass spectrometry provide powerful and often complementary data to confidently determine the molecular structure. The choice of technique, or combination of techniques, will ultimately depend on the specific properties of the compound and the research question at hand.

References

A Comparative Guide to Validated Analytical Methods for 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-(2-Chlorophenyl)-2-phenylethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is essential for ensuring the quality, consistency, and reliability of analytical data in research, development, and quality control settings. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[1] A validated analytical method provides assurance that the measurements are reliable and reproducible.

Two common analytical techniques for the quantification of organic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide will compare these two methods, presenting hypothetical yet realistic performance data based on typical analytical capabilities for similar compounds.

Method Comparison: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis, often employing UV detection for chromophoric compounds.[3][4] Gas Chromatography (GC), on the other hand, is suitable for volatile and thermally stable compounds and is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The choice between HPLC and GC depends on the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound, both techniques can be applicable.

Data Presentation: Performance Characteristics

The following tables summarize the comparative performance data for hypothetical validated HPLC and GC methods for the analysis of this compound.

Table 1: Comparison of HPLC and GC Method Performance Parameters

Validation ParameterHPLC-UV MethodGC-FID Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 2.0%< 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL
Specificity SpecificSpecific
Robustness RobustRobust

Table 2: Detailed Linearity Data

MethodConcentration Range (µg/mL)Correlation Coefficient (R²)
HPLC-UV 0.5 - 500.9995
GC-FID 1 - 1000.9989

Table 3: Accuracy and Precision Data

MethodConcentration Level (µg/mL)Mean Recovery (%)RSD (%)
HPLC-UV 1 (Low)99.51.8
25 (Medium)100.21.2
50 (High)101.10.9
GC-FID 5 (Low)98.92.2
50 (Medium)100.51.5
100 (High)101.81.1

Experimental Protocols

Detailed methodologies for the hypothetical HPLC and GC methods are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To quantify this compound in a sample matrix.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (low, medium, and high).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of the analyte.

Gas Chromatography (GC-FID) Method

Objective: To quantify this compound in a volatile or semi-volatile sample matrix.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., dichloromethane or acetone) to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the linear range.

Validation Procedure:

  • The validation procedure for the GC-FID method follows the same principles as the HPLC method, including assessments of linearity, accuracy, precision, LOD, LOQ, and specificity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Prep_Start Start Weigh_Standard Weigh Reference Standard Prep_Start->Weigh_Standard Weigh_Sample Weigh Sample Prep_Start->Weigh_Sample Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Weigh_Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Prep_End Ready for Injection Dilute_Standard->Prep_End Dissolve_Sample Dissolve in Mobile Phase Weigh_Sample->Dissolve_Sample Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->Prep_End Autosampler Autosampler Injection Prep_End->Autosampler Pump Mobile Phase Delivery (Isocratic) Autosampler->Pump Column C18 Reverse-Phase Column Pump->Column Detector UV-Vis Detector (245 nm) Column->Detector Data_System Data Acquisition & Processing Detector->Data_System Linearity Linearity Data_System->Linearity Accuracy Accuracy Data_System->Accuracy Precision Precision Data_System->Precision LOD_LOQ LOD & LOQ Data_System->LOD_LOQ Specificity Specificity Data_System->Specificity Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Specificity->Report

Caption: Experimental Workflow for HPLC-UV Method Validation.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_validation_gc Method Validation Prep_Start_GC Start Weigh_Standard_GC Weigh Reference Standard Prep_Start_GC->Weigh_Standard_GC Weigh_Sample_GC Weigh Sample Prep_Start_GC->Weigh_Sample_GC Dissolve_Standard_GC Dissolve in Solvent (Stock Solution) Weigh_Standard_GC->Dissolve_Standard_GC Dilute_Standard_GC Prepare Working Standards Dissolve_Standard_GC->Dilute_Standard_GC Prep_End_GC Ready for Injection Dilute_Standard_GC->Prep_End_GC Dissolve_Sample_GC Dissolve in Solvent Weigh_Sample_GC->Dissolve_Sample_GC Dissolve_Sample_GC->Prep_End_GC Injector Split/Splitless Injector Prep_End_GC->Injector Carrier_Gas Helium Carrier Gas Injector->Carrier_Gas GC_Column Capillary Column Carrier_Gas->GC_Column Oven Temperature Programmed Oven GC_Column->Oven FID_Detector Flame Ionization Detector Oven->FID_Detector Data_System_GC Data Acquisition & Processing FID_Detector->Data_System_GC Linearity_GC Linearity Data_System_GC->Linearity_GC Accuracy_GC Accuracy Data_System_GC->Accuracy_GC Precision_GC Precision Data_System_GC->Precision_GC LOD_LOQ_GC LOD & LOQ Data_System_GC->LOD_LOQ_GC Specificity_GC Specificity Data_System_GC->Specificity_GC Report_GC Validation Report Linearity_GC->Report_GC Accuracy_GC->Report_GC Precision_GC->Report_GC LOD_LOQ_GC->Report_GC Specificity_GC->Report_GC

Caption: Experimental Workflow for GC-FID Method Validation.

Conclusion

Both HPLC-UV and GC-FID methods can be effectively validated for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The HPLC method generally offers higher sensitivity (lower LOD and LOQ), while the GC method is a robust alternative, particularly for samples where volatility is not a concern. Proper method validation, following ICH guidelines, is crucial to ensure the generation of reliable and accurate analytical data in a regulated environment.

References

"comparative study of different synthetic routes to 1-(2-Chlorophenyl)-2-phenylethanone"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common synthetic routes for the preparation of 1-(2-Chlorophenyl)-2-phenylethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The discussed methods are Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling. This document aims to provide an objective comparison of their performance based on available experimental data, alongside detailed experimental protocols and visual representations of the reaction pathways.

Data Presentation

The following table summarizes the quantitative data for the different synthetic routes to this compound.

Synthetic RouteReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Purity (%)
Friedel-Crafts Acylation Benzene, 2-Chlorophenylacetyl chlorideAlCl₃Benzene30 min (reflux)60°CModerateGood
Grignard Reaction 2-Chlorobenzaldehyde, Benzylmagnesium chloride-Toluene/THF1.5 h20-25°CHighGood
Suzuki Coupling 2-Chlorophenylboronic acid, Phenylacetyl chloridePd(PPh₃)₄Toluene4 h (reflux)RefluxGoodHigh

Experimental Protocols

Friedel-Crafts Acylation

This method involves the electrophilic acylation of an aromatic ring. In this case, benzene is acylated using 2-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Procedure:

  • To a stirred mixture of anhydrous aluminum chloride (1.1 eq) in dry benzene (acting as both solvent and reactant) at 0-5°C, slowly add 2-chlorophenylacetyl chloride (1.0 eq).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 30 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Grignard Reaction

This route utilizes a Grignard reagent, a potent nucleophile, to form a new carbon-carbon bond. Here, benzylmagnesium chloride reacts with 2-chlorobenzaldehyde.

Procedure:

  • Prepare the Grignard reagent by reacting benzyl chloride with magnesium turnings in a mixture of toluene and tetrahydrofuran (THF).[2]

  • In a separate flask, dissolve 2-chlorobenzaldehyde (1.0 eq) in the toluene/THF solvent mixture.

  • Slowly add the prepared benzylmagnesium chloride solution (1.1 eq) to the aldehyde solution at room temperature (20-25°C).[2]

  • Stir the reaction mixture for 1.5 hours.[3]

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting alcohol intermediate.

  • The alcohol is then oxidized to the desired ketone, this compound, using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation).

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For this synthesis, 2-chlorophenylboronic acid is coupled with phenylacetyl chloride.

Procedure:

  • In a reaction flask, combine 2-chlorophenylboronic acid (1.2 eq), phenylacetyl chloride (1.0 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a suitable solvent like toluene.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield this compound.

Mandatory Visualization

Below are diagrams illustrating the experimental workflows and reaction mechanisms for each synthetic route, generated using Graphviz.

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification R1 Benzene Mix Mix & Reflux (60°C, 30 min) R1->Mix R2 2-Chlorophenylacetyl chloride R2->Mix C1 AlCl₃ C1->Mix Workup Acidic Work-up Mix->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Product 1-(2-Chlorophenyl)- 2-phenylethanone Purification->Product

Caption: Workflow for Friedel-Crafts Acylation.

Grignard_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Oxidation R1 2-Chlorobenzaldehyde React Reaction (RT, 1.5 h) R1->React R2 Benzylmagnesium chloride R2->React Quench Quench (NH₄Cl) React->Quench Extract Extraction Quench->Extract Oxidation Oxidation Extract->Oxidation Product 1-(2-Chlorophenyl)- 2-phenylethanone Oxidation->Product

Caption: Workflow for Grignard Reaction.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification R1 2-Chlorophenylboronic acid React Reflux (4 h) R1->React R2 Phenylacetyl chloride R2->React C1 Pd(PPh₃)₄ & Base C1->React Filter Filter Catalyst React->Filter Wash Washing Filter->Wash Purify Purification Wash->Purify Product 1-(2-Chlorophenyl)- 2-phenylethanone Purify->Product

Caption: Workflow for Suzuki Coupling.

Reaction_Mechanisms cluster_FC Friedel-Crafts Acylation Mechanism cluster_GR Grignard Reaction Mechanism cluster_SC Suzuki Coupling Catalytic Cycle FC1 Formation of Acylium Ion FC2 Electrophilic Attack on Benzene FC1->FC2 FC3 Deprotonation to restore Aromaticity FC2->FC3 GR1 Nucleophilic Attack of Grignard Reagent GR2 Formation of Alkoxide Intermediate GR1->GR2 GR3 Protonation to form Alcohol GR2->GR3 GR4 Oxidation to Ketone GR3->GR4 SC1 Oxidative Addition SC2 Transmetalation SC1->SC2 Catalyst Regeneration SC3 Reductive Elimination SC2->SC3 Catalyst Regeneration SC3->SC1 Catalyst Regeneration

Caption: Simplified Reaction Mechanisms.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral α-aryl ketones is a critical process in medicinal chemistry, as the stereochemistry of these compounds often dictates their pharmacological activity. This guide provides a comparative overview of synthetic strategies and analytical methodologies for the preparation and chiral analysis of 1-(2-chlorophenyl)-2-phenylethanone, a key structural motif in various pharmacologically active molecules. We present a selection of established catalytic systems, their performance data, detailed experimental protocols, and methods for determining enantiomeric purity.

Enantioselective Synthesis: A Comparison of Catalytic Systems

The asymmetric α-arylation of ketones presents a powerful tool for the construction of chiral quaternary carbon centers. Various transition metal-based catalytic systems have been developed for this purpose, with palladium, nickel, and copper complexes being the most prominent. The choice of metal, ligand, and reaction conditions significantly influences the yield and enantioselectivity of the reaction. While a specific protocol for this compound is not extensively documented in publicly available literature, we can infer effective strategies from analogous transformations of α-aryl ketones.

Table 1: Comparison of Catalytic Systems for Enantioselective α-Arylation of Ketones (Analogous Systems)

Catalyst SystemChiral LigandSubstrate ScopeTypical Yield (%)Typical ee (%)Reference
Palladium-based(S)-DifluorphosAryl triflates with cyclic ketones70-9890-98[1]
Nickel-based(S)-DifluorphosElectron-poor aryl triflatesHighup to 95[1]
Copper-basedChiral Bis(phosphine) DioxidesSilyl enol ethers of non-cyclic ketonesGoodup to 95[2]

Note: The data presented are for analogous reactions and serve as a predictive guide for the synthesis of this compound. Actual yields and enantiomeric excess will be substrate- and condition-dependent.

Experimental Workflow for Enantioselective Synthesis

The general workflow for the enantioselective synthesis of α-aryl ketones involves the careful execution of a cross-coupling reaction under inert conditions. The following diagram illustrates a typical experimental setup.

G Experimental Workflow: Enantioselective α-Arylation cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Catalyst, Ligand, Base, and Reactants solvent Add Anhydrous Solvent under Inert Atmosphere (N2/Ar) reagents->solvent heating Heat Reaction Mixture to Desired Temperature solvent->heating monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization chiral_analysis Determine Enantiomeric Excess (Chiral HPLC/GC) characterization->chiral_analysis

Caption: General workflow for enantioselective α-arylation.

Detailed Experimental Protocols (Hypothetical)

Based on established methodologies for similar substrates, a detailed experimental protocol for the enantioselective synthesis of this compound can be proposed.

Palladium-Catalyzed α-Arylation of 2-Phenylacetophenone

This protocol is adapted from methodologies developed for the asymmetric α-arylation of cyclic ketones.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (S)-Difluorphos

  • Sodium tert-butoxide (NaOtBu)

  • 2-Phenylacetophenone

  • 2-Chlorophenyl triflate

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), (S)-Difluorphos (2.2 mol%), and NaOtBu (1.2 equivalents).

  • Add anhydrous toluene, followed by 2-phenylacetophenone (1.0 equivalent) and 2-chlorophenyl triflate (1.1 equivalents).

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Chiral Analysis: Determining Enantiomeric Purity

The determination of the enantiomeric excess (ee) of the synthesized product is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques employed for this purpose.

Table 2: Comparison of Chiral Stationary Phases for the Analysis of α-Aryl Ketones

Chiral Stationary Phase (CSP)Column TypeTypical Mobile PhaseSeparation PrincipleReference
Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)HPLCHexane/IsopropanolFormation of transient diastereomeric complexes via hydrogen bonding and π-π interactions.[3][4]
Cyclodextrin-basedHPLC/GCVaries (Reversed-phase or Normal-phase)Inclusion complexation within the chiral cavity of the cyclodextrin.[3]
Cyclofructan-basedHPLCPolar-organic or normal phaseDipole-dipole interactions and hydrogen bonding.[5]
Experimental Workflow for Chiral HPLC Analysis

The following diagram outlines the logical steps for developing a chiral HPLC method for the analysis of this compound.

G Workflow for Chiral HPLC Method Development cluster_initial Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation column_selection Select a Set of Chiral Columns (e.g., Polysaccharide-based) mobile_phase_screening Screen with Standard Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) column_selection->mobile_phase_screening optimize_mp Optimize Mobile Phase Composition (Adjust % of alcohol modifier) mobile_phase_screening->optimize_mp If separation is observed optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Column Temperature optimize_flow->optimize_temp linearity Linearity optimize_temp->linearity precision Precision (Repeatability) linearity->precision accuracy Accuracy precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq

Caption: Logical workflow for chiral HPLC method development.

Detailed Chiral HPLC Protocol (Hypothetical)

This protocol is a starting point for the chiral separation of this compound based on common practices for α-aryl ketones.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Procedure:

  • Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the chromatogram for the separation of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Conclusion

The enantioselective synthesis and analysis of this compound can be approached through a variety of established methods for α-aryl ketones. Palladium-catalyzed cross-coupling reactions with chiral phosphine ligands offer a promising route to the synthesis with potentially high enantioselectivity. For chiral analysis, polysaccharide-based chiral stationary phases in HPLC are a robust starting point for method development. The specific protocols and data for analogous compounds provided in this guide serve as a strong foundation for researchers to develop and optimize their own procedures for this important class of molecules. Further screening and optimization of both the synthetic and analytical methods will be necessary to achieve the desired performance for the specific target compound.

References

A Comparative Guide to the Computational Properties of 1-(2-Chlorophenyl)-2-phenylethanone and Related Deoxybenzoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the computational properties of 1-(2-Chlorophenyl)-2-phenylethanone, a derivative of deoxybenzoin, against related chemical structures. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison based on available computational studies. The information presented is crucial for understanding the molecule's potential applications, particularly in fields like medicinal chemistry where computational analysis is a cornerstone of modern research.

Introduction to this compound

This compound, also known as 2'-Chloro-2-phenylacetophenone, belongs to the deoxybenzoin class of aromatic ketones. Deoxybenzoins and their derivatives are of significant interest due to their presence in natural products and their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] Computational studies, particularly those employing Density Functional Theory (DFT), are vital for predicting the structural, electronic, and reactivity properties of these molecules, thereby guiding synthetic efforts and biological evaluations.

Comparative Data of Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and its structural analogs. These properties are fundamental in determining the compound's behavior in biological systems.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 72867-72-2C₁₄H₁₁ClO~230.69N/AN/A
Deoxybenzoin (Parent Compound)451-40-1C₁₄H₁₂O196.2552 - 55N/A
2-(4-Chlorophenyl)-1-phenylethanone6332-83-8C₁₄H₁₁ClO230.69N/AN/A
2-(2-Chlorophenyl)-1-phenylethanone57479-60-4C₁₄H₁₁ClO230.6970.5350.6 at 760mmHg
2-Chloro-1-phenylethanone532-27-4C₈H₇ClO154.6052 - 56244 - 245

Data sourced from multiple chemical databases and research articles.[2][3][4][5]

Comparative Data of Computed Quantum Chemical Properties

Quantum chemical parameters provide deep insights into the electronic structure and reactivity of molecules. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important, as their difference (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneDFT/B3LYP/6-311G(d,p)-6.21-1.674.542.57
2-(2-Chlorophenyl)benzimidazoleDFT/B3LYP/6-311++G(d,p)-6.23-1.354.88N/A

Data is presented for structurally related compounds for which detailed computational studies were available.[6][7]

The data on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a chalcone derivative, reveals a bandgap that suggests significant charge transfer phenomena occur within the molecule.[6] The calculated first singlet excitation energy for this compound is 3.1579 eV, corresponding to an absorption wavelength of 392.62 nm.[6]

Experimental and Computational Protocols

To ensure the reproducibility and clarity of the presented data, the methodologies employed in the cited computational studies are detailed below.

Typical Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. The studies cited in this guide commonly employ the following protocol:

  • Molecular Structure Optimization: The initial molecular structure of the compound is optimized in the ground state (gas phase) to find the lowest energy conformation.

  • Computational Method: The Density Functional Theory (DFT) method is predominantly used. A popular functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: A basis set like 6-311G(d,p) or 6-311++G(d,p) is chosen.[6] This set describes the atomic orbitals used to build the molecular orbitals.

  • Software: The calculations are typically performed using software packages like Gaussian.[6]

  • Property Calculation: Following optimization, key properties are calculated. These include:

    • Vibrational Frequencies: To confirm the optimized structure is a true energy minimum.

    • Electronic Properties: HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges are computed to understand charge distribution and reactivity sites.[6]

    • Spectroscopic Properties: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

The workflow for such a computational analysis is visualized below.

G cluster_input 1. Input & Optimization cluster_analysis 2. Property Calculation cluster_output 3. Analysis & Interpretation cluster_application 4. Application A Molecular Structure Input B Geometry Optimization (e.g., DFT/B3LYP) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E Spectroscopic Properties (NMR, IR, Raman) B->E F Reactivity Analysis (HOMO-LUMO Gap) D->F G Charge Distribution (MEP, NBO) D->G H Spectral Comparison (Calculated vs. Experimental) E->H I Biological Activity Prediction (e.g., Molecular Docking) F->I G->I

Caption: A typical workflow for computational analysis of molecular properties.

Logical Relationships in Structure-Activity Studies

The ultimate goal of these computational studies is often to correlate molecular structure and computed properties with biological activity. This allows for the rational design of more potent and selective molecules.

G cluster_structure Molecular Structure cluster_properties Computed Properties cluster_activity Predicted Activity A Base Scaffold (e.g., Deoxybenzoin) C Electronic Properties (HOMO-LUMO Gap, Dipole Moment) A->C D Structural Properties (Bond Lengths, Angles) A->D B Substituent Effects (e.g., -Cl position) B->C B->D E Chemical Reactivity C->E F Biological Activity (e.g., Antimicrobial, Anticancer) C->F Correlation D->E E->F

Caption: Logical flow from molecular structure to predicted biological activity.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling 1-(2-Chlorophenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 1-(2-Chlorophenyl)-2-phenylethanone.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this compound is anticipated to be a combustible liquid that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] The following table summarizes the recommended personal protective equipment.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[1]Chemical-resistant gloves (e.g., Butyl rubber, Viton™), lab coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Handling open containers and transfers Chemical splash goggles. A face shield is recommended if there is a risk of splashing.Chemical-resistant gloves (e.g., Butyl rubber, Viton™), lab coat. Consider a chemically resistant apron.Use in a certified chemical fume hood is required.
Cleaning spills Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., Butyl rubber, Viton™), disposable coveralls.Air-purifying respirator with organic vapor cartridges. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.

Note on Glove Selection: Nitrile gloves may offer limited protection against ketones and should be used only for short-duration tasks with no direct contact.[3] For prolonged handling or in case of immersion, butyl rubber or Viton™ gloves are recommended. Always inspect gloves for any signs of degradation before use.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe working environment.

  • Engineering Controls:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Ensure that an eyewash station and a safety shower are readily accessible.

  • Pre-Handling Preparations:

    • Review this safety guide and any available chemical safety information.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all necessary equipment and reagents before starting the experiment to minimize the time spent handling the chemical.

  • Handling the Chemical:

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with skin and eyes.

    • Do not inhale vapors or dust.[1]

    • Keep the container tightly closed when not in use.[1]

    • Avoid sources of ignition as the compound may be combustible.[1]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • This includes unused chemicals, reaction byproducts, and contaminated materials such as gloves, paper towels, and pipette tips.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., "Irritant," "Combustible").

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal Method:

    • Dispose of the hazardous waste through your institution's licensed hazardous waste disposal service.[1][4]

    • Do not dispose of this chemical down the drain or in the regular trash.[1]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Well-Ventilated Work Area (Fume Hood) GatherPPE->PrepWorkArea Weighing Weighing and Solution Preparation PrepWorkArea->Weighing Reaction Performing Reaction Weighing->Reaction Spill Spill Response Weighing->Spill Exposure Exposure Response Weighing->Exposure Transfer Transferring Chemicals Reaction->Transfer Reaction->Spill Reaction->Exposure Decontamination Decontaminate Work Surfaces Transfer->Decontamination Transfer->Spill Transfer->Exposure WasteCollection Collect Hazardous Waste Decontamination->WasteCollection WasteDisposal Dispose of Waste via Authorized Service WasteCollection->WasteDisposal

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.